ABT-072 potassium trihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H33KN3O8S |
|---|---|
Molecular Weight |
562.7 g/mol |
InChI |
InChI=1S/C24H27N3O5S.K.3H2O/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31;;;;/h6-15,26H,1-5H3,(H,25,28,29);;3*1H2/b9-6+;;;; |
InChI Key |
XJXUMNZHBJEQNG-MPMAQEBPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
ABT-072 Potassium Trihydrate: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-072 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. This document provides a comprehensive technical overview of the discovery and synthesis of ABT-072 potassium trihydrate. It details the lead optimization strategy that led to its development, its mechanism of action, and a summary of its biological activity and pharmacokinetic profile. Detailed experimental protocols for its synthesis and key biological assays are provided to enable further research and development in the field of direct-acting antiviral agents.
Introduction
Hepatitis C virus (HCV) infection is a global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The discovery of direct-acting antiviral agents (DAAs) has revolutionized HCV treatment. A key target for these agents is the NS5B polymerase, the viral RNA-dependent RNA polymerase responsible for replicating the viral genome. ABT-072 emerged from a dedicated drug discovery program aimed at identifying potent and orally bioavailable non-nucleoside inhibitors (NNIs) of NS5B. NNIs bind to allosteric sites on the enzyme, inducing a conformational change that inhibits its function. ABT-072 specifically targets the "palm I" allosteric site of the NS5B polymerase.[1]
The development of ABT-072 was driven by the need to improve upon an earlier lead compound. A key chemical modification, the replacement of an amide linker with a trans-olefin, significantly enhanced the compound's permeability and solubility.[2][3] This strategic alteration resulted in superior pharmacokinetic properties in preclinical studies.[2][3] Further optimization, including the substitution of a dihydrouracil (B119008) moiety with an N-linked uracil (B121893), led to improved potency in cell-based replicon assays.[2][3] Phase 1 clinical studies confirmed the potential for once-daily oral dosing, and a phase 2 study in combination with the protease inhibitor ABT-450 demonstrated a high sustained virologic response.[2][3]
Discovery and Lead Optimization
The discovery of ABT-072 was a result of a systematic lead optimization process aimed at improving the drug-like properties of an initial lead compound. The core strategy focused on enhancing permeability, solubility, and metabolic stability while maintaining or improving antiviral potency.
Lead Optimization Strategy
The lead compound, a dihydrouracil analog, exhibited good potency but was hampered by poor permeability. The central hypothesis for this limitation was the presence of an amide linker that could form intramolecular hydrogen bonds, leading to a conformation unfavorable for membrane transport. The primary strategic modification was the replacement of this amide with a trans-stilbene (B89595) moiety. This change was designed to disrupt the intramolecular hydrogen bonding and improve the compound's physicochemical properties.
Caption: Lead optimization workflow for ABT-072.
Structure-Activity Relationship (SAR)
The SAR studies focused on modifications of the uracil headgroup and the substituent on the stilbene (B7821643) scaffold. The replacement of the dihydrouracil with a uracil ring was found to be critical for enhanced potency. Various substitutions on the phenyl ring attached to the sulfonamide were explored to optimize metabolic stability and pharmacokinetic parameters.
Mechanism of Action
ABT-072 is a non-nucleoside inhibitor of the HCV NS5B polymerase. It binds to an allosteric site known as the palm I site, which is distinct from the active site where nucleotide incorporation occurs.[1] This binding event induces a conformational change in the enzyme, thereby inhibiting the initiation of RNA synthesis.
Caption: HCV replication cycle and mechanism of action of ABT-072.
Synthesis of ABT-072
The synthesis of ABT-072 is a multi-step process involving the construction of the key stilbene core followed by the introduction of the uracil and sulfonamide moieties. The final step involves the formation of the potassium trihydrate salt.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol for Synthesis
A detailed, step-by-step synthesis protocol is provided in Appendix A. This includes information on starting materials, reaction conditions, and purification methods for each synthetic step.
Biological and Pharmacokinetic Data
In Vitro Activity
The antiviral activity of ABT-072 was evaluated in HCV replicon assays. The compound demonstrated potent inhibition of HCV genotypes 1a and 1b.
| Compound | HCV Genotype 1a Replicon EC50 (nM) | HCV Genotype 1b Replicon EC50 (nM) |
| ABT-072 | 1.1 | 0.3 |
| Lead Compound | 51 | 19 |
NS5B Polymerase Inhibition
Biochemical assays confirmed the direct inhibition of the NS5B polymerase by ABT-072.
| Compound | HCV NS5B Genotype 1b IC50 (nM) |
| ABT-072 | 0.7 |
Preclinical Pharmacokinetics
Pharmacokinetic studies were conducted in multiple preclinical species to assess the oral bioavailability and metabolic stability of ABT-072.
| Species | Dose (mg/kg, oral) | Cmax (µg/mL) | AUC (µg·h/mL) | T1/2 (h) | Oral Bioavailability (%) |
| Rat | 10 | 1.2 | 8.5 | 3.1 | 75 |
| Dog | 5 | 0.8 | 6.2 | 4.5 | 88 |
| Monkey | 5 | 1.5 | 12.1 | 5.2 | 95 |
Human Pharmacokinetics
In a Phase 1 study, single ascending doses of ABT-072 were administered to healthy volunteers. The results demonstrated dose-proportional increases in plasma exposure.
| Dose (mg) | Cmax (ng/mL) | AUCinf (ng·h/mL) | T1/2 (h) |
| 80 | 350 | 3200 | 7-9 |
| 160 | 710 | 6500 | 7-9 |
| 320 | 1450 | 13200 | 7-9 |
Experimental Protocols
HCV Replicon Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 3. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of ABT-072, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-072 potassium trihydrate mechanism of action
An In-depth Technical Guide to the Mechanism of Action of ABT-072 Potassium Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABT-072 is a potent, orally bioavailable, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It demonstrates significant antiviral activity, particularly against HCV genotype 1. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, binding characteristics, and effects on viral replication. It also details the experimental methodologies used to characterize this compound and presents available quantitative data in a structured format.
Core Mechanism of Action: Targeting the HCV NS5B Polymerase
ABT-072 exerts its antiviral effect by directly inhibiting the enzymatic activity of the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome.[1] As a non-nucleoside inhibitor (NNI), ABT-072 does not compete with the natural nucleoside triphosphate substrates. Instead, it binds to an allosteric site on the enzyme, inducing a conformational change that renders the polymerase inactive.[2]
Allosteric Binding to the Palm I Site
Structural and mechanistic studies have identified the binding site of ABT-072 as the "Palm I" domain of the NS5B polymerase.[3] This site is distinct from the active site where nucleotide incorporation occurs. By binding to this allosteric pocket, ABT-072 is thought to prevent the conformational changes necessary for the initiation of RNA synthesis, thereby halting viral replication.[2]
Signaling Pathway of ABT-072 Inhibition
The inhibitory action of ABT-072 can be visualized as an interruption of the normal HCV replication cycle at the stage of RNA synthesis.
Quantitative Data
The potency of ABT-072 has been primarily characterized using cell-based HCV replicon assays.
Table 1: In Vitro Efficacy of ABT-072
| Parameter | Virus/Genotype | Assay System | Value (nM) |
| EC50 | HCV Genotype 1a | Replicon Assay | 1 |
| EC50 | HCV Genotype 1b | Replicon Assay | 0.3 |
Note: EC50 (Half maximal effective concentration) values represent the concentration of ABT-072 required to inhibit 50% of HCV replication in the cell-based assay. Data for Ki and enzymatic IC50 values were not available in the reviewed literature.
Table 2: Preclinical Pharmacokinetics of ABT-072
| Species | Route of Administration | Key Findings |
| Rat | Oral & IV | Data on plasma pharmacokinetics and liver drug levels have been determined.[4] |
| Dog | Oral & IV | Data on plasma pharmacokinetics and liver drug levels have been determined.[4] A study using a lipid suspension of the potassium salt showed superior oral bioavailability compared to crystalline drug formulations.[5] |
| Monkey | Oral & IV | Data on plasma pharmacokinetics and liver drug levels have been determined.[4] |
Note: Specific pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, bioavailability) were not detailed in the available literature.
Experimental Protocols
The following are detailed descriptions of the key experimental assays used to characterize the mechanism of action of ABT-072.
HCV Replicon Assay
This cell-based assay is the primary method for determining the antiviral potency of compounds like ABT-072.
Objective: To measure the inhibitory effect of ABT-072 on HCV RNA replication within a human hepatoma cell line.
Methodology:
-
Cell Culture: Huh-7 human hepatoma cells, which stably harbor an HCV subgenomic replicon (typically from genotype 1a or 1b), are used.[6] These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.[7] The cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent like G418.[6]
-
Assay Procedure:
-
Quantification of HCV Replication:
-
The cells are lysed, and luciferase activity is measured using a commercial assay system and a luminometer. The luminescent signal is directly proportional to the level of HCV RNA replication.[6]
-
-
Data Analysis:
-
The EC50 value is calculated by plotting the percentage of replication inhibition against the concentration of ABT-072 and fitting the data to a sigmoidal dose-response curve.
-
NS5B Polymerase Enzymatic Assay
This biochemical assay would be used to determine the direct inhibitory activity of ABT-072 on the purified NS5B enzyme.
Objective: To determine the IC50 value of ABT-072 against recombinant HCV NS5B polymerase.
Methodology (General Protocol):
-
Enzyme and Substrates: Recombinant, purified HCV NS5B polymerase is used. The reaction mixture includes a template RNA, ribonucleotide triphosphates (rNTPs), and a buffer containing Mg2+.
-
Inhibition Assay:
-
The NS5B enzyme is pre-incubated with varying concentrations of ABT-072.
-
The polymerization reaction is initiated by the addition of rNTPs (one of which is typically radiolabeled or fluorescently tagged).
-
The reaction is allowed to proceed for a defined time at an optimal temperature.
-
-
Detection of RNA Synthesis: The amount of newly synthesized RNA is quantified. This can be done by measuring the incorporation of the labeled rNTP into the RNA product.
-
Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Selectivity Assays
To ensure that ABT-072 is specific for the HCV polymerase, its activity is tested against other polymerases.
Objective: To assess the selectivity of ABT-072 for HCV NS5B over human DNA and RNA polymerases.
Methodology:
-
Similar enzymatic assays as described in section 3.2 are performed using purified human DNA and RNA polymerases. The IC50 values obtained for the human polymerases are compared to the IC50 for HCV NS5B. A high selectivity ratio (IC50 for human polymerase / IC50 for HCV NS5B) is desirable. For the related compound, dasabuvir (B606944) (ABT-333), selectivity ratios were at least 7,000:1.[9]
Physicochemical Properties of this compound
The potassium trihydrate salt form of ABT-072 was likely selected to improve the compound's physicochemical properties, such as solubility and stability, which can enhance oral bioavailability.[5] Studies have shown that a lipid-based formulation of the ABT-072 potassium salt improved its oral bioavailability in dogs.[5]
Conclusion
This compound is a potent and specific non-nucleoside inhibitor of the HCV NS5B polymerase. Its mechanism of action involves allosteric binding to the Palm I site of the enzyme, which prevents the initiation of viral RNA synthesis. The compound exhibits nanomolar potency against HCV genotypes 1a and 1b in cell-based replicon assays. The selection of the potassium trihydrate salt form likely contributes to improved pharmaceutical properties, facilitating its development as an oral therapeutic agent for the treatment of chronic hepatitis C. Further studies to fully elucidate its enzymatic inhibitory constants and detailed pharmacokinetic profile will provide a more complete understanding of this promising antiviral compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Targeting HCV polymerase: a structural and dynamic perspective into the mechanism of selective covalent inhibition - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07346E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Characterization of ABT-072: A Novel Non-Nucleoside HCV Polymerase Inhibitor [natap.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to ABT-072 Potassium Trihydrate: A Non-nucleoside Inhibitor of HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ABT-072 potassium trihydrate, a potent, orally bioavailable non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This document details its chemical structure, mechanism of action, key quantitative data, and relevant experimental protocols.
Chemical Structure and Properties
ABT-072 is a complex organic molecule that exists as a potassium salt in its trihydrate form.
Chemical Structure (Free Base):
IUPAC Name:
-
ABT-072 (Free Base): (E)-N-(4-(3-(tert-butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxystyryl)phenyl)methanesulfonamide[1]
-
This compound: potassium (E)-3-(3-(tert-butyl)-4-methoxy-5-(4-(methylsulfonamido)styryl)phenyl)-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-ide trihydrate
Molecular Formula:
-
ABT-072 (Free Base): C₂₄H₂₇N₃O₅S
-
This compound: C₂₄H₃₂KN₃O₈S
Quantitative Data
The antiviral activity of ABT-072 has been quantified against different HCV genotypes using in vitro replicon assays. The half-maximal effective concentration (EC₅₀) values demonstrate its potent inhibitory effects.
| HCV Genotype | EC₅₀ (nM) |
| Genotype 1a (GT1a) | 1.0 |
| Genotype 1b (GT1b) | 0.3 |
Mechanism of Action
ABT-072 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase, an essential enzyme for viral RNA replication. Unlike nucleoside inhibitors that act as chain terminators at the active site, ABT-072 binds to an allosteric site on the enzyme known as the "palm I" site. This binding event induces a conformational change in the NS5B polymerase, rendering it inactive and thereby preventing the initiation of RNA synthesis. This allosteric inhibition is a key feature of its mechanism, providing a high degree of specificity for the viral polymerase.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the mechanism of action of ABT-072 in the context of HCV replication.
References
ABT-072 potassium trihydrate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ABT-072 potassium trihydrate, a potent non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This document consolidates key molecular data, mechanism of action, and relevant experimental insights to support ongoing research and development efforts in the field of antiviral therapeutics.
Core Molecular and Physicochemical Data
This compound is the hydrated potassium salt of ABT-072. The compound's fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₄H₃₂KN₃O₈S |
| Molecular Weight | 561.69 g/mol |
| CAS Number | 1132940-31-8 |
| Synonyms | This compound |
| Mechanism of Action | Non-nucleoside inhibitor of HCV NS5B RNA-dependent RNA polymerase |
Mechanism of Action: Inhibition of HCV NS5B Polymerase
ABT-072 is a direct-acting antiviral agent that specifically targets the hepatitis C virus nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for the replication of the viral genome.[1] As a non-nucleoside inhibitor (NNI), ABT-072 does not bind to the active site of the enzyme in the same manner as nucleoside analogs. Instead, it binds to an allosteric site known as the "palm I" site.[2] This binding event induces a conformational change in the NS5B protein, rendering it inactive and thereby preventing the synthesis of new viral RNA. This targeted mechanism of action makes ABT-072 a highly specific inhibitor of HCV replication with minimal expected off-target effects on host cellular polymerases.
Experimental Protocols and Workflows
In Vitro HCV Replicon Assay
The antiviral activity of ABT-072 is commonly assessed using an HCV replicon system. This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can autonomously replicate. The replicon RNA often contains a reporter gene, such as luciferase, allowing for the quantification of viral replication.
Methodology Outline:
-
Cell Plating: Plate Huh-7 cells containing the HCV replicon in 96-well plates.
-
Compound Addition: Treat the cells with serial dilutions of ABT-072. Include appropriate controls (e.g., vehicle-only, known inhibitor).
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for HCV replication and compound activity.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase).
-
Data Analysis: Normalize the reporter signal to a measure of cell viability (e.g., using a cytotoxicity assay) and calculate the EC₅₀ value, which represents the concentration of ABT-072 that inhibits 50% of HCV replication.
In Vitro NS5B Polymerase Activity Assay
To directly measure the inhibitory effect of ABT-072 on the NS5B enzyme, a biochemical assay is employed. This assay typically measures the incorporation of labeled nucleotides into a nascent RNA strand using a purified, recombinant NS5B polymerase.
Methodology Outline:
-
Reaction Setup: Prepare a reaction mixture containing purified HCV NS5B polymerase, a template-primer (e.g., poly(rA)/oligo(dT)), and ribonucleotides (NTPs), including a labeled nucleotide (e.g., [³H]-UTP or a fluorescently labeled nucleotide).
-
Inhibitor Addition: Add varying concentrations of ABT-072 to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction (e.g., by adding MgCl₂) and incubate at an optimal temperature (e.g., 30°C) for a specific time.
-
Termination: Stop the reaction (e.g., by adding EDTA).
-
Detection: Capture the newly synthesized labeled RNA (e.g., on a filter membrane) and quantify the incorporated label.
-
Data Analysis: Determine the concentration of ABT-072 that results in 50% inhibition of polymerase activity (IC₅₀).
Preclinical Pharmacokinetic Studies
Pharmacokinetic (PK) studies in animal models such as rats and dogs are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of ABT-072.
Typical Study Design:
-
Animals: Male and female rats and dogs.
-
Administration: Intravenous (IV) and oral (PO) administration of ABT-072.
-
Dosing: Single dose administration at various dose levels.
-
Sample Collection: Serial blood samples are collected at predetermined time points post-dosing.
-
Bioanalysis: Plasma concentrations of ABT-072 are quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Key PK parameters are calculated, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t₁/₂)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
Clinical Development and Efficacy
ABT-072 has been evaluated in clinical trials, typically in combination with other direct-acting antivirals. For instance, a phase 2a trial investigated the combination of ABT-072, the NS3/4A protease inhibitor ABT-450/r, and ribavirin (B1680618) in treatment-naïve, non-cirrhotic patients with HCV genotype 1 and the IL28B CC genotype. In this study, patients received ABT-072 at a dose of 400 mg once daily. The combination therapy was administered for 12 weeks. The primary endpoint was sustained virologic response (SVR), defined as undetectable HCV RNA at 24 weeks post-treatment.
Summary of Key Clinical Trial Data:
| Parameter | Details |
| Study Population | 11 treatment-naïve, non-cirrhotic HCV genotype 1-infected patients with IL28B CC genotype. |
| Treatment Regimen | ABT-450/r (150/100 mg once daily) + ABT-072 (400 mg once daily) + weight-based ribavirin (1000-1200 mg/day) for 12 weeks. |
| Efficacy | 10 out of 11 patients (91%) achieved SVR24. |
| Safety and Tolerability | The regimen was generally well-tolerated, with most adverse events being mild. Common adverse events included headache, fatigue, nausea, and dry skin. There were no discontinuations due to adverse events. |
This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental molecular properties to its clinical evaluation. The provided data and experimental outlines are intended to serve as a valuable resource for researchers and professionals in the field of antiviral drug development.
References
In Vitro Antiviral Activity of ABT-072 Potassium Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-072 is a potent, orally bioavailable, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] This technical guide provides a comprehensive overview of the in vitro antiviral activity of its potassium trihydrate form. It consolidates available quantitative data, details the experimental methodologies likely employed for its characterization, and visualizes its mechanism of action and experimental workflows. While specific data regarding its cytotoxicity and full genotypic spectrum of activity are not publicly available, this guide synthesizes the existing information to provide a thorough understanding of its preclinical antiviral profile.
Introduction
Hepatitis C virus infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide. The development of direct-acting antivirals (DAAs) has revolutionized treatment, and the HCV NS5B polymerase is a prime target for these therapies due to its essential role in viral replication. ABT-072 emerged as a promising candidate in this class of inhibitors. This document details the in vitro characterization of ABT-072 potassium trihydrate, focusing on its antiviral potency and mechanism of action.
Quantitative Antiviral Activity
The in vitro antiviral activity of ABT-072 has been primarily evaluated using HCV replicon systems. These systems are cell-based assays that allow for the study of viral RNA replication in a controlled laboratory setting. The most commonly reported metric for antiviral activity is the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.
Table 1: In Vitro Antiviral Activity of ABT-072 Against HCV Genotypes
| Virus/Genotype | Assay System | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| HCV Genotype 1a | Replicon Assay | 1.0 - 1.1 | Data not available | Data not available | [1] |
| HCV Genotype 1b | Replicon Assay | 0.3 | Data not available | Data not available | [1] |
| Other Genotypes | Data not available | Data not available | Data not available | Data not available |
Note: The 50% cytotoxic concentration (CC50) and therefore the Selectivity Index (SI) for ABT-072 are not publicly available in the reviewed literature. The SI is a critical measure of a drug's therapeutic window, representing the ratio of its cytotoxicity to its antiviral activity.
Mechanism of Action
ABT-072 is a non-nucleoside inhibitor of the HCV NS5B polymerase. Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, non-nucleoside inhibitors bind to allosteric sites on the polymerase enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing viral RNA replication.
Signaling Pathway of HCV Replication and Inhibition by ABT-072
The following diagram illustrates the central role of NS5B in the HCV replication cycle and the point of intervention for ABT-072. The inhibition of NS5B disrupts the viral life cycle, preventing the amplification of the viral genome and subsequent production of new virus particles. This ultimately leads to a reduction in viral load.
Caption: Mechanism of Action of ABT-072 in Inhibiting HCV Replication.
Experimental Protocols
The following are detailed descriptions of the likely experimental methodologies used to determine the in vitro antiviral activity of ABT-072, based on standard practices for evaluating HCV NS5B inhibitors.
HCV Replicon Assay
This cell-based assay is the gold standard for evaluating the activity of HCV replication inhibitors.
Objective: To determine the EC50 of ABT-072 against different HCV genotypes.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) that are highly permissive for HCV replication are cultured in appropriate media.
-
Replicon Transfection: Cells are transfected with subgenomic HCV RNA replicons. These replicons contain the HCV non-structural proteins necessary for RNA replication (including NS5B) and typically a reporter gene (e.g., luciferase) and/or a selectable marker (e.g., neomycin resistance).
-
Compound Treatment: Following transfection, the cells are seeded in microtiter plates and treated with serial dilutions of this compound.
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for replicon replication and reporter gene expression.
-
Quantification of Replication:
-
Luciferase Assay: If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.
-
qRT-PCR: Alternatively, total cellular RNA is extracted, and the levels of HCV RNA are quantified using quantitative real-time reverse transcription PCR.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the HCV Replicon Assay.
NS5B Polymerase Inhibition Assay
This is a biochemical assay that directly measures the inhibitory effect of a compound on the enzymatic activity of the purified NS5B polymerase.
Objective: To determine the IC50 (50% inhibitory concentration) of ABT-072 against the HCV NS5B polymerase.
Methodology:
-
Enzyme and Template: Purified, recombinant HCV NS5B polymerase and a suitable RNA template are used.
-
Reaction Mixture: The reaction is set up in a buffer containing the enzyme, RNA template, ribonucleotides (ATP, GTP, CTP, UTP), and a labeled nucleotide (e.g., [α-³³P]GTP or a fluorescently labeled nucleotide).
-
Compound Addition: Serial dilutions of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at the optimal temperature for the enzyme (typically 30-37°C) for a defined period to allow for RNA synthesis.
-
Quantification of RNA Synthesis: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled nucleotide. This can be done through methods such as scintillation counting for radiolabeled nucleotides or fluorescence detection.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of polymerase activity against the log of the drug concentration.
Caption: Workflow for the NS5B Polymerase Inhibition Assay.
Cytotoxicity Assay
This assay is crucial for determining the concentration of a compound that is toxic to the host cells used in the antiviral assays.
Objective: To determine the CC50 of ABT-072 in the same cell line used for the replicon assay.
Methodology:
-
Cell Seeding: Huh-7 cells (or other relevant cell lines) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with the same serial dilutions of this compound as used in the replicon assay.
-
Incubation: The cells are incubated for the same duration as the replicon assay (typically 48-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration.
Conclusion
This compound is a potent in vitro inhibitor of HCV genotypes 1a and 1b replication, acting through the direct inhibition of the NS5B polymerase. The available data demonstrates its high potency at the nanomolar level. However, a complete preclinical profile, including its cytotoxicity and activity against a broader range of HCV genotypes, is not fully available in the public domain. The experimental protocols described herein represent the standard methodologies for characterizing such antiviral compounds and provide a framework for understanding the presented data. Further studies would be necessary to fully elucidate its therapeutic potential across all HCV genotypes and to establish a comprehensive safety profile.
References
- 1. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of ABT-072, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of ABT-072: A Novel Non-Nucleoside HCV Polymerase Inhibitor [natap.org]
Technical Guide: Physicochemical and Mechanistic Profile of ABT-072
For: Researchers, Scientists, and Drug Development Professionals
Topic: An In-depth Analysis of the Solubility and Mechanism of Action of ABT-072, a Hepatitis C Virus NS5B Polymerase Inhibitor
Introduction
ABT-072 is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1][2][3] Developed as a potential direct-acting antiviral (DAA), its therapeutic efficacy is intrinsically linked to its physicochemical properties, such as solubility, which governs its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed overview of the solubility characteristics of ABT-072 and its mechanism of action, offering standardized protocols for its evaluation and a visual representation of its role in inhibiting HCV replication.
While specific quantitative solubility data for ABT-072 potassium trihydrate is not publicly available, this document outlines the standard methodologies used in the pharmaceutical industry to determine such properties. ABT-072 was developed from an earlier lead compound with the aim of improving permeability and solubility, which led to better pharmacokinetic properties in preclinical studies.[2][3][4]
Physicochemical Properties of ABT-072
ABT-072 is a complex organic molecule with the following identifiers:
| Property | Value | Source |
| Molecular Formula | C24H27N3O5S | PubChem |
| Molecular Weight | 469.6 g/mol | PubChem[5] |
| IUPAC Name | N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide | PubChem[5] |
| CAS Number (Potassium Trihydrate) | 1132940-31-8 | MedKoo Biosciences[6] |
Solubility of this compound
The solubility of a drug candidate is a critical parameter assessed throughout the drug discovery and development process.[7] Typically, solubility is evaluated in both aqueous and organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common organic solvent used for dissolving and storing compounds in chemical libraries, while aqueous solubility is crucial for predicting in vivo bioavailability.[8]
Quantitative Solubility Data
As specific experimental values for this compound are not available in the public domain, the following table illustrates how such data would be presented. These values are hypothetical and serve as a template for reporting results from the experimental protocols described below.
| Parameter | DMSO | Water (pH 7.4) |
| Kinetic Solubility | >200 mM (Hypothetical) | 150 µM (Hypothetical) |
| Thermodynamic Solubility | Not Typically Measured | 120 µM (Hypothetical) |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the kinetic and thermodynamic solubility of a compound like ABT-072.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to rank compounds.[7][9] It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[7]
Objective: To determine the concentration at which this compound precipitates from an aqueous solution when introduced from a concentrated DMSO stock.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Plate reader capable of UV-Vis absorbance measurements
-
Automated liquid handler (recommended)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
Addition to Aqueous Buffer: Using a liquid handler, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of PBS (pH 7.4) in a new 96-well plate. This results in a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to occur.
-
Precipitation Detection: Measure the turbidity of each well by detecting the light scattering at a specific wavelength (e.g., 620 nm) using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Quantification (Optional): Alternatively, the plate can be filtered to remove precipitated compound, and the concentration of the remaining soluble compound in the filtrate can be determined by UV spectroscopy or LC-MS against a standard curve.[9]
Thermodynamic Solubility Assay (Shake-Flask Method)
This method is considered the "gold standard" for solubility measurement as it determines the solubility of a compound at equilibrium.[9][10]
Objective: To determine the equilibrium concentration of this compound in an aqueous buffer.
Materials:
-
This compound (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4). The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with an appropriate solvent (e.g., PBS or a mobile phase component) and determine the concentration of ABT-072 using a validated HPLC-UV method against a standard curve of known concentrations.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Figure 1: Generalized workflows for kinetic and thermodynamic solubility determination.
Mechanism of Action and Signaling Pathway
ABT-072 is a direct-acting antiviral that targets the HCV NS5B RNA-dependent RNA polymerase.[2][3] This enzyme is critical for the replication of the viral RNA genome. As a non-nucleoside inhibitor, ABT-072 binds to a distinct allosteric site on the NS5B enzyme, inducing a conformational change that ultimately inhibits its polymerase activity.[1] This is different from nucleoside inhibitors, which act as chain terminators during RNA synthesis.
The inhibition of NS5B polymerase effectively halts the HCV replication cycle, leading to a reduction in viral load. The pathway below illustrates the central role of NS5B in HCV replication and the point of intervention for ABT-072.
References
- 1. ABT-072 | TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of ABT-072, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Abt-072 | C24H27N3O5S | CID 57775240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. asianpubs.org [asianpubs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Preparation of ABT-072 Potassium Trihydrate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-072 is a potent, orally active, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1][2][3] The potassium trihydrate salt of ABT-072 is often used in research and development for its improved properties.[3][4] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream applications such as antiviral assays and mechanism of action studies. These application notes provide a detailed protocol for the preparation, storage, and handling of ABT-072 potassium trihydrate stock solutions.
Quantitative Data Summary
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1132940-31-8 | [2][5][6] |
| Molecular Formula | C₂₄H₃₂KN₃O₈S | [5][6] |
| Molecular Weight | 561.69 g/mol | [5][6] |
| Solubility in DMSO | 50 mg/mL | [7] |
| Solubility in Water | < 0.1 mg/mL | [7] |
| Appearance | Solid | [6] |
| Storage (Solid) | Short-term (days to weeks): 0-4°C, Long-term (months to years): -20°C | [5] |
| Storage (Stock Solution) | Short-term (days to weeks): 0-4°C, Long-term (months): -20°C or -80°C | [2][5] |
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming on the compound.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.62 mg of the compound (Molecular Weight = 561.69 g/mol ).
-
Solvent Addition: Add the appropriate volume of DMSO to the tube containing the powder. For a 10 mM stock solution, if you weighed 5.62 mg, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can aid in dissolution if necessary.[7] Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Ensure the tubes are tightly sealed to prevent solvent evaporation and moisture absorption.
Safety Precautions:
-
Handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.[6]
Mechanism of Action and Signaling Pathway
ABT-072 is a direct-acting antiviral that specifically targets the HCV NS5B polymerase. This enzyme is an RNA-dependent RNA polymerase that is crucial for the replication of the viral RNA genome. By binding to a non-nucleoside inhibitor binding site on the NS5B polymerase, ABT-072 allosterically inhibits its enzymatic activity, thereby preventing the synthesis of new viral RNA and effectively halting viral replication.[1][3][8]
Caption: Mechanism of action of ABT-072 in inhibiting HCV replication.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using the this compound stock solution in a typical cell-based antiviral assay.
Caption: Workflow for ABT-072 stock solution preparation and use.
References
- 1. ABT-072 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of ABT-072, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. immunomart.com [immunomart.com]
- 8. Preclinical Characterization of ABT-072: A Novel Non-Nucleoside HCV Polymerase Inhibitor [natap.org]
Application Notes and Protocols for Determining the Potency of ABT-072 Potassium Trihydrate Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-072 is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral RNA replication.[1][2] Determining the potency of antiviral compounds like ABT-072 is a critical step in the drug development process. Cell-based assays, particularly the HCV replicon system, are the gold standard for evaluating the in vitro efficacy of such inhibitors. These assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic HCV RNA molecules (replicons). The potency of the compound is determined by its ability to inhibit viral replication, which is often measured via a reporter gene (e.g., luciferase) incorporated into the replicon.
This document provides detailed protocols for assessing the potency of ABT-072 potassium trihydrate using an HCV replicon assay, along with a summary of its reported potency and a visualization of the relevant biological pathway and experimental workflow.
Data Presentation
The potency of ABT-072 is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in the replicon assay.
| Compound | Virus Genotype | Assay System | EC50 (nM) | Reference |
| ABT-072 | HCV Genotype 1a | HCV Replicon Assay | 1.1 | [1] |
| ABT-072 | HCV Genotype 1b | HCV Replicon Assay | 0.3 | [1] |
Signaling Pathway and Mechanism of Action
ABT-072 targets the HCV NS5B polymerase, an RNA-dependent RNA polymerase. This enzyme is central to the replication of the viral RNA genome. The NS5B polymerase uses the positive-sense single-stranded viral RNA as a template to synthesize a complementary negative-sense RNA strand. This negative-sense strand then serves as a template for the synthesis of new positive-sense viral genomes. ABT-072, as a non-nucleoside inhibitor, binds to an allosteric site on the NS5B polymerase, inducing a conformational change that inhibits its enzymatic activity and thereby blocks viral RNA replication.
Experimental Protocols
HCV Replicon Luciferase Assay for EC50 Determination
This protocol describes the determination of the EC50 value of this compound in a stable HCV replicon cell line containing a luciferase reporter.
Materials:
-
HCV subgenomic replicon cells (e.g., Huh-7 derived, harboring a genotype 1a or 1b replicon with a luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates (white, opaque-bottom)
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Culture Maintenance:
-
Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain the replicon.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
-
Cell Seeding for Assay:
-
On the day of the experiment, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium without G418.
-
Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well white, opaque-bottom plate.
-
Incubate the plate at 37°C for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the ABT-072 stock solution in culture medium to achieve the desired final concentrations for the dose-response curve. A typical concentration range would span several orders of magnitude around the expected EC50 (e.g., from 0.01 nM to 100 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a positive control (a known HCV inhibitor, if available).
-
After the 24-hour incubation, carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of ABT-072 or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Activity Measurement:
-
Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.
-
Prepare the luciferase assay substrate according to the manufacturer's instructions.
-
Remove the culture medium from the wells.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
The raw luminescence units (RLU) are proportional to the level of HCV replicon replication.
-
Normalize the data by setting the average RLU from the vehicle control wells as 0% inhibition and the background (wells with no cells or a high concentration of a potent inhibitor) as 100% inhibition.
-
Plot the percentage of inhibition against the logarithm of the ABT-072 concentration.
-
Determine the EC50 value by fitting the dose-response curve using a four-parameter logistic regression model in a suitable software (e.g., GraphPad Prism).
-
Experimental Workflow
The following diagram illustrates the key steps in the HCV replicon luciferase assay for determining the potency of ABT-072.
References
Application Notes and Protocols for ABT-072 Potassium Trihydrate in HCV Replicon Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-072 is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a direct-acting antiviral agent, ABT-072 demonstrates significant activity against HCV genotype 1, a prevalent strain of the virus. This document provides detailed application notes and experimental protocols for the use of ABT-072 potassium trihydrate in HCV replicon systems, a critical tool for the in vitro evaluation of anti-HCV compounds.
ABT-072 functions through allosteric inhibition of the NS5B polymerase, binding to a site distinct from the enzyme's active site. This mechanism disrupts the polymerase's function, thereby inhibiting viral RNA replication. Preclinical studies have shown that ABT-072 possesses inhibitory concentrations in the nanomolar range against both genotype 1a and 1b subgenomic replicon systems.[2]
Data Presentation
In Vitro Efficacy of ABT-072 in HCV Replicon Assays
The following table summarizes the reported in vitro efficacy of ABT-072 against HCV replicons. The 50% effective concentration (EC50) is a measure of the drug's potency in inhibiting HCV RNA replication by half.
| HCV Genotype | Replicon System | EC50 (nM) | Fold difference in potency compared to ABT-333 (in 40% human plasma) | Reference |
| Genotype 1a | Subgenomic Replicon | In the nanomolar range | 5-9 fold greater potency | [3] |
| Genotype 1b | Subgenomic Replicon | In the nanomolar range | 5-9 fold greater potency | [3] |
Clinical Antiviral Activity
In an early clinical study, oral administration of ABT-072 demonstrated a significant reduction in viral load in treatment-naïve subjects infected with HCV genotype 1.
| Dosage | Duration | Mean Maximum HCV RNA Decline (log10 IU/mL) | Reference |
| 160 mg once daily | 2 days | 1.5 | [2] |
Experimental Protocols
Protocol 1: Determination of ABT-072 Potency using a Subgenomic HCV Replicon Luciferase Assay
This protocol outlines the procedure for assessing the anti-HCV activity of ABT-072 using a stable cell line containing a subgenomic HCV replicon that expresses a luciferase reporter gene.
Materials:
-
HCV genotype 1b subgenomic replicon cells (e.g., Huh-7 based) expressing firefly or Renilla luciferase
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
Luminometer
Procedure:
-
Cell Culture Maintenance:
-
Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of G418 (e.g., 250-500 µg/mL) to maintain selection for the replicon.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
-
Assay Setup:
-
On the day of the assay, trypsinize and resuspend the cells in G418-free medium.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the ABT-072 stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤0.5%) to avoid cytotoxicity.
-
Include a "no-drug" control (medium with DMSO only) and a "no-cell" background control.
-
Carefully remove the medium from the seeded cells and add 100 µL of the medium containing the different concentrations of ABT-072.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well (typically an equal volume to the culture medium, e.g., 100 µL).
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all other readings.
-
Normalize the data by expressing the luminescence values as a percentage of the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the ABT-072 concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of ABT-072
ABT-072 is a non-nucleoside inhibitor that binds to an allosteric site on the HCV NS5B polymerase, specifically the "palm I" site. This binding induces a conformational change in the enzyme, which in turn inhibits its RNA-dependent RNA polymerase activity. This allosteric inhibition prevents the replication of the viral RNA genome.
Caption: Mechanism of action of ABT-072 on the HCV NS5B polymerase.
Experimental Workflow for Potency Determination
The following diagram illustrates the key steps involved in determining the in vitro potency of ABT-072 using the HCV replicon luciferase assay.
Caption: Workflow for determining the EC50 of ABT-072 in an HCV replicon assay.
HCV and Host Cell Signaling Pathways
-
PI3K/Akt Pathway: This pathway is often activated by HCV proteins to promote cell survival and inhibit apoptosis, thereby ensuring the persistence of the infected host cell.
-
MAPK/ERK Pathway: The role of this pathway in HCV replication is complex, with some studies suggesting it is required for efficient replication, while others indicate it may have a suppressive role.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) can be activated during HCV infection, which has been linked to the regulation of genes involved in cell proliferation and survival.
The inhibition of HCV replication by ABT-072 would be expected to indirectly lead to a normalization of these dysregulated signaling pathways as the viral protein load decreases. However, direct off-target effects of the compound on these pathways have not been extensively reported in the public domain.
Caption: Overview of host cell signaling pathways modulated by HCV infection.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, Tolerability, Pharmacokinetics and Antiviral Activity of the HCV Polymerase Inhibitor ABT-072 Following Single and Multiple Dosing in Healthy Adult Volunteers and Two Days of Dosing in Treatment-Naïve HCV Genotype 1-Infected Subjects [natap.org]
- 3. A Hepatitis C virus genotype 1b post-transplant isolate with high replication efficiency in cell culture and its adaptation to infectious virus production in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABT-072 Potassium Trihydrate in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-072 is a potent, orally active, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase[1][2]. As an essential enzyme for viral replication, the RNA-dependent RNA polymerase (RdRp) activity of NS5B is a prime target for antiviral therapies[3][4]. ABT-072 acts as a specific inhibitor of this enzyme, binding to an allosteric site known as the palm I site[5]. These application notes provide detailed protocols for in vitro enzyme inhibition assays to characterize the inhibitory activity of ABT-072 potassium trihydrate against HCV NS5B polymerase.
Mechanism of Action
HCV, a single-stranded RNA virus, replicates its genome through the action of the NS5B protein[6]. This enzyme synthesizes a negative-strand RNA intermediate from the positive-strand viral genome, which then serves as a template for the production of new positive-strand RNA genomes[6][7]. ABT-072, as a non-nucleoside inhibitor, does not compete with the nucleotide substrates. Instead, it binds to a distinct allosteric site on the NS5B enzyme, inducing a conformational change that ultimately inhibits its polymerase activity and halts viral replication[3].
Quantitative Data Summary
The inhibitory potency of ABT-072 has been demonstrated in cell-based HCV replicon assays. The following table summarizes the reported 50% effective concentration (EC50) values for ABT-072 against different HCV genotypes.
| Compound | HCV Genotype | EC50 (nM) | Assay Type |
| ABT-072 | Genotype 1a | 1.1 | Replicon Assay |
| ABT-072 | Genotype 1b | 0.3 | Replicon Assay |
Data sourced from MedchemExpress and ResearchGate[1][5].
Experimental Protocols
Protocol 1: In Vitro HCV NS5B Polymerase Inhibition Assay (Scintillation Proximity Assay)
This protocol describes a common method to measure the inhibition of HCV NS5B polymerase activity by monitoring the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.
Materials and Reagents:
-
This compound
-
Recombinant HCV NS5B polymerase (full-length or C-terminally truncated)
-
RNA template (e.g., poly(A) or a heteropolymeric RNA template)
-
RNA primer (e.g., oligo(U))
-
Nucleoside triphosphates (ATP, CTP, GTP, UTP)
-
Radiolabeled nucleotide (e.g., [α-³³P]UTP or [³H]UTP)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 50 mM NaCl
-
Stop Solution: 50 mM EDTA
-
Scintillation proximity assay (SPA) beads (e.g., streptavidin-coated)
-
Biotinylated primer
-
96-well microplates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for the assay.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, a non-saturating concentration of the RNA template, and the biotinylated RNA primer.
-
Inhibitor Addition: Add the serially diluted ABT-072 or DMSO (vehicle control) to the respective wells of the 96-well plate.
-
Enzyme Addition: Add the purified recombinant HCV NS5B polymerase to each well to initiate the pre-incubation. Incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Start the polymerase reaction by adding a mixture of the four NTPs, including the radiolabeled nucleotide.
-
Incubation: Incubate the reaction plate at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Detection: Add the SPA beads to the wells. The biotinylated primer with the incorporated radiolabeled nucleotides will bind to the streptavidin-coated beads, bringing the radiolabel in close proximity to the scintillant in the beads, thus generating a signal.
-
Measurement: Measure the signal using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of ABT-072 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro HCV NS5B Polymerase Inhibition Assay (Fluorescence-Based)
This protocol offers a non-radioactive alternative using a fluorescence resonance energy transfer (FRET)-based RNA probe.
Materials and Reagents:
-
This compound
-
Recombinant HCV NS5B polymerase
-
FRET-based RNA probe (a short RNA hairpin with a fluorophore and a quencher at opposite ends)
-
Nucleoside triphosphates (ATP, CTP, GTP, UTP)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 50 mM NaCl
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound in DMSO.
-
Reaction Mixture Preparation: In a 96-well black plate, prepare the reaction mixture containing the assay buffer and the FRET-based RNA probe.
-
Inhibitor and Enzyme Addition: Add the serially diluted ABT-072 or DMSO (vehicle control) and the purified recombinant HCV NS5B polymerase to the wells.
-
Reaction Initiation: Initiate the reaction by adding the mixture of NTPs. The polymerase will unwind and replicate the RNA probe, separating the fluorophore and the quencher, leading to an increase in fluorescence.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals for 60-90 minutes at 30°C.
-
Data Analysis: Determine the reaction rate (slope of the linear phase of fluorescence increase over time). Calculate the percent inhibition for each ABT-072 concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Visualizations
HCV RNA Replication and Inhibition by ABT-072
Caption: HCV RNA replication cycle and the inhibitory action of ABT-072.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
Caption: General workflow for an in vitro HCV NS5B polymerase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of ABT-072, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 4. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 7. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of ABT-072 Potassium Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of ABT-072 potassium trihydrate in both biological matrices and pharmaceutical formulations. The methodologies described are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in the field.
Bioanalytical Method for Quantification of ABT-072 in Human Plasma using LC-MS/MS
This application note describes a robust and sensitive method for the determination of ABT-072 in human plasma, suitable for pharmacokinetic studies. A clinical trial has reported a lower limit of quantitation (LLOQ) of 0.325 ng/mL for ABT-072 in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
Experimental Protocol
1.1.1. Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled ABT-072).
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge at 4,000 rpm for 5 minutes.
-
Inject a portion of the supernatant (e.g., 10 µL) into the LC-MS/MS system.
1.1.2. LC-MS/MS Conditions (Example)
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B (re-equilibration)
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
ABT-072: Precursor ion > Product ion (to be determined based on the compound's fragmentation pattern).
-
Internal Standard: Precursor ion > Product ion.
-
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). A summary of typical validation parameters and acceptance criteria is provided in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% CV |
| Accuracy | Within ±15% of the nominal concentration (except LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (except LLOQ) |
| Matrix Effect | CV of the slope of calibration curves in different matrix lots should be ≤ 15% |
| Recovery | Consistent and reproducible |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of the initial concentration |
Data Presentation
Table 1: Example Calibration Curve Data for ABT-072 in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.325 (LLOQ) | 0.015 |
| 1.0 | 0.048 |
| 5.0 | 0.245 |
| 25.0 | 1.230 |
| 100.0 | 4.980 |
| 250.0 | 12.450 |
| 500.0 | 24.950 |
Table 2: Example Accuracy and Precision Data for ABT-072 Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 0.325 | 0.310 | 95.4 | 8.5 | 12.3 |
| Low | 1.0 | 0.98 | 98.0 | 6.2 | 8.9 |
| Medium | 50.0 | 51.5 | 103.0 | 4.5 | 6.7 |
| High | 400.0 | 392.0 | 98.0 | 3.8 | 5.5 |
HPLC Method for Quantification of this compound in Pharmaceutical Formulations
This application note provides a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in a tablet formulation.
Experimental Protocol
2.1.1. Sample Preparation
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of ABT-072 (e.g., 10 mg).
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Sonicate for 15 minutes to ensure complete dissolution of the active pharmaceutical ingredient (API).
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Mix well and filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few milliliters.
-
Further dilute the filtered solution with the diluent to a final concentration within the linear range of the method (e.g., 50 µg/mL).
2.1.2. HPLC Conditions (Example)
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. For example, 60:40 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined based on the UV spectrum of ABT-072 (e.g., a wavelength of maximum absorbance).
Forced Degradation Study Protocol
To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the drug substance.
-
Acid Hydrolysis: Dissolve ABT-072 in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve ABT-072 in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat a solution of ABT-072 with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of ABT-072 to UV light (254 nm) and fluorescent light for an extended period.
Analyze the stressed samples using the developed HPLC method to demonstrate that the degradation products are well-resolved from the parent ABT-072 peak.
Data Presentation
Table 3: Example System Suitability Results for HPLC Analysis
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=6) | ≤ 1.0% | 0.4% |
Table 4: Summary of Forced Degradation Study Results
| Stress Condition | % Degradation of ABT-072 | Observations |
| 0.1 M HCl, 80°C, 2h | 15.2% | Two major degradation peaks observed. |
| 0.1 M NaOH, 80°C, 2h | 25.8% | One major and several minor degradation peaks. |
| 3% H₂O₂, RT, 24h | 8.5% | One minor degradation peak. |
| Dry Heat, 105°C, 48h | < 1% | No significant degradation. |
| Photolytic (UV/Vis) | 5.3% | Minor degradation observed. |
Vibrational Spectroscopy for Solid-State Characterization
Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for the solid-state characterization of this compound, including polymorph identification and monitoring of hydration state.
FTIR Spectroscopy Protocol (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the this compound powder onto the ATR crystal.
-
Apply consistent pressure using the ATR accessory's pressure clamp.
-
Record the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
Expected Spectral Features: The FTIR spectrum of this compound is expected to show characteristic bands corresponding to its functional groups. The presence of water of hydration would be indicated by broad absorption bands in the O-H stretching region (around 3500-3200 cm⁻¹).
Raman Spectroscopy Protocol
-
Place a small amount of the this compound powder on a microscope slide or in a capillary tube.
-
Focus the laser beam onto the sample using the microscope objective.
-
Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 785 nm) to minimize fluorescence.
-
Optimize the acquisition time and laser power to obtain a good signal-to-noise ratio without causing sample degradation.
Expected Spectral Features: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide detailed information about the crystal lattice vibrations in the low-frequency region, which is useful for differentiating polymorphs.
Diagrams
Caption: Bioanalytical workflow for ABT-072 in plasma.
Caption: HPLC workflow for ABT-072 in tablets.
Caption: ABT-072 inhibits HCV NS5B polymerase.
References
Formulation of ABT-072 Potassium Trihydrate for Enhanced Oral Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation strategies, experimental protocols, and relevant data for the oral administration of ABT-072 potassium trihydrate, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Due to the inherently low aqueous solubility of the active pharmaceutical ingredient (API), advanced formulation techniques are imperative to ensure adequate bioavailability.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of ABT-072 and its potassium trihydrate salt is fundamental for the development of a successful oral dosage form.
| Property | Value | Reference |
| Chemical Name | potassium (E)-3-(3-(tert-butyl)-4-methoxy-5-(4-(methylsulfonamido)styryl)phenyl)-2,6-dioxo-3,6-dihydropyrimidin-1-ide trihydrate | [1] |
| Molecular Formula | C24H26KN3O5S·3H2O | [1] |
| Molecular Weight | 561.7 g/mol | [1] |
| CAS Number | 1132940-31-8 | [1] |
| BCS Classification | Class II (Low Solubility, High Permeability) | [1][2] |
| Aqueous Solubility | Extremely low intrinsic aqueous solubility | [1] |
Formulation Strategy: Amorphous Solid Dispersion for Supersaturation
To overcome the solubility-limited absorption of ABT-072, a formulation strategy centered on creating an amorphous solid dispersion (ASD) is employed. This approach aims to achieve a supersaturated state of the drug in the gastrointestinal tract, thereby enhancing its absorption.
Principle of Amorphous Solid Dispersions
Crystalline forms of drugs require energy to break the crystal lattice before they can dissolve. Amorphous forms, lacking a long-range molecular order, are in a higher energetic state and thus exhibit significantly higher apparent solubility. By dispersing the amorphous drug in a polymeric carrier, recrystallization is inhibited, and a supersaturated solution can be maintained for a period sufficient for absorption. Polymeric precipitation inhibitors play a crucial role in sustaining this supersaturated state.[1][3]
Excipient Selection
While the precise composition of the clinical tablet formulation for ABT-072 is not publicly disclosed, common excipients for amorphous solid dispersions of poorly soluble drugs include:
| Excipient Type | Examples | Function |
| Polymeric Carrier | Hypromellose Acetate Succinate (HPMCAS), Polyvinylpyrrolidone/Vinyl Acetate Copolymer (PVP/VA), Soluplus® | Forms the amorphous dispersion, inhibits crystallization |
| Filler/Diluent | Microcrystalline Cellulose, Lactose Monohydrate, Mannitol | Provides bulk and aids in tablet compression |
| Disintegrant | Croscarmellose Sodium, Sodium Starch Glycolate, Crospovidone | Facilitates rapid tablet disintegration in physiological fluids |
| Glidant | Colloidal Silicon Dioxide | Improves powder flow during manufacturing |
| Lubricant | Magnesium Stearate, Sodium Stearyl Fumarate | Reduces friction during tablet ejection |
| Wetting Agent/Surfactant | Sodium Lauryl Sulfate, Polysorbate 80 | Improves wetting of the drug particles, enhancing dissolution |
Experimental Protocols
Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol describes a general method for preparing an ASD of this compound. The specific drug-to-polymer ratio and processing parameters would require optimization.
Workflow for ASD Preparation
Caption: Workflow for preparing ABT-072 ASD tablets.
Materials:
-
This compound
-
Polymeric carrier (e.g., HPMCAS)
-
Organic solvent (e.g., acetone, methanol, or a mixture)
-
Other tableting excipients (filler, disintegrant, glidant, lubricant)
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Spray dryer
-
Blender
-
Tablet press
Procedure:
-
Solution Preparation: Dissolve this compound and the chosen polymeric carrier in the selected solvent system. Ensure complete dissolution. The concentration of solids should be optimized for the specific spray dryer.
-
Spray Drying:
-
Set the inlet temperature, atomization gas flow rate, and solution feed rate of the spray dryer. These parameters need to be carefully controlled to ensure the formation of an amorphous product and to obtain particles with suitable physical properties (e.g., particle size, bulk density).
-
Feed the solution into the spray dryer. The solvent rapidly evaporates upon atomization in the heated gas stream, leaving behind solid particles of the amorphous dispersion.
-
-
Powder Collection: Collect the resulting ASD powder from the cyclone and/or filter bag.
-
Downstream Processing:
-
Blend the ASD with the other excipients (filler, disintegrant, glidant) in a blender until a homogenous mixture is achieved.
-
Add the lubricant and blend for a short period.
-
Compress the final blend into tablets using a tablet press.
-
Characterization of the Amorphous Solid Dispersion and Tablets
a) Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the drug in the ASD. The absence of a melting endotherm for ABT-072 indicates an amorphous state.
b) Powder X-Ray Diffraction (PXRD): To verify the absence of crystallinity. A halo pattern in the diffractogram is indicative of an amorphous material.
c) Tablet Hardness, Friability, and Disintegration Time: Standard pharmacopeial tests to ensure the mechanical integrity and appropriate disintegration of the tablets.
Biphasic Dissolution Testing for In Vitro Performance Evaluation
A biphasic dissolution test is a valuable tool for assessing the performance of formulations of poorly soluble drugs, as it can mimic the in vivo processes of dissolution and absorption.[1]
Experimental Setup for Biphasic Dissolution
Caption: Biphasic dissolution test setup for ABT-072.
Materials:
-
ABT-072 tablets
-
Hydrochloric acid (for pH 2.0 buffer)
-
Phosphate (B84403) buffer components (for pH 6.5 buffer)
-
n-octanol (pre-saturated with the aqueous phase)
Equipment:
-
USP dissolution apparatus 2 (paddle)
-
pH meter
-
HPLC with a suitable column and detector for ABT-072 quantification
Procedure:
-
Media Preparation: Prepare simulated gastric fluid (pH 2.0) and simulated intestinal fluid (pH 6.5). Pre-saturate n-octanol with the aqueous media to be used.
-
Test Setup: Add a defined volume of the aqueous phase (e.g., 300 mL of pH 2.0 buffer) to the dissolution vessel. Carefully overlay with a defined volume of n-octanol (e.g., 200 mL). Equilibrate the media to 37°C.
-
Dissolution Start: Place one ABT-072 tablet in the dissolution vessel and start the paddle rotation at a specified speed (e.g., 75 rpm).
-
Sampling (Gastric Phase): At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw samples from both the aqueous and organic phases.
-
pH Shift: After 2 hours, add a pre-determined volume of a concentrated phosphate buffer to shift the pH of the aqueous phase to 6.5, simulating the transition from the stomach to the small intestine.
-
Sampling (Intestinal Phase): Continue sampling from both phases at specified time points (e.g., 150, 180, 240 minutes).
-
Sample Analysis: Analyze the concentration of ABT-072 in all samples by HPLC. The amount of drug partitioned into the octanol (B41247) phase over time is indicative of the formulation's ability to generate and maintain a supersaturated state that leads to absorption.
Pharmacokinetic Data
The oral formulation of ABT-072 has been evaluated in preclinical species and humans. The following table summarizes key pharmacokinetic parameters.
| Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Rat | 5 mg/kg (oral) | ~4 | ~500 | ~4000 | 44 | [2] |
| Dog | 5 mg/kg (oral) | ~4 | ~1000 | ~10000 | >50 | [2] |
| Human | 80 mg (single dose) | 5-9 | ~200 | ~2000 | Not reported | [2] |
| Human | 160 mg (single dose) | 5-9 | ~400 | ~4000 | Not reported | [2] |
| Human | 320 mg (single dose) | 5-9 | ~800 | ~8000 | Not reported | [2] |
Note: The human pharmacokinetic data is from a Phase 1 study and represents dose-proportional increases in exposure.
Mechanism of Action: HCV NS5B Polymerase Inhibition
ABT-072 is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It binds to an allosteric site on the enzyme, inducing a conformational change that ultimately blocks viral RNA replication.
Signaling Pathway of HCV Replication and Inhibition by ABT-072
Caption: Inhibition of HCV replication by ABT-072.
The HCV positive-sense single-stranded RNA genome is released into the cytoplasm of the host cell following viral entry and uncoating. This RNA serves as a template for the translation of a single polyprotein, which is subsequently cleaved into structural and non-structural (NS) proteins. The NS5B protein is the RNA-dependent RNA polymerase, a key enzyme in the viral replication complex. It catalyzes the synthesis of a negative-sense RNA intermediate, which then serves as a template for the synthesis of new positive-sense viral genomes.[4][5][6][7] ABT-072 binds to an allosteric site on the NS5B polymerase, not the active site, inducing a conformational change that inhibits its enzymatic activity and thus blocks the replication of the viral RNA.[7] This ultimately prevents the assembly and release of new infectious virions.
References
- 1. ABT-072 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for ABT-072 Potassium Trihydrate Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-072 is a potent, orally active non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3][4][5] While its primary development has focused on antiviral therapy, the inhibition of RNA polymerase represents a compelling strategy for broader therapeutic applications, including oncology.[3][5][6][7][8] Cancer cells, with their high proliferation rates, are particularly dependent on efficient ribosome biogenesis and protein synthesis, processes critically controlled by RNA polymerases.[5][6] Therefore, targeting RNA polymerase I (Pol I) has emerged as a promising anti-cancer strategy.[3][5][6][8]
These application notes provide a comprehensive framework for designing and conducting preclinical combination studies with ABT-072 potassium trihydrate. The protocols outlined herein are designed to assess the synergistic, additive, or antagonistic effects of ABT-072 when combined with other therapeutic agents, particularly in the context of cancer research. Methodologies for in vitro and in vivo studies are detailed, along with guidelines for data analysis and interpretation.
The potassium trihydrate form of ABT-072 is a specific salt formulation that may influence the compound's physicochemical properties, such as solubility and stability.[9][10] It is crucial to consider these properties when preparing stock solutions and designing experimental protocols.
I. In Vitro Combination Studies
A. Objective
To determine the nature of the interaction (synergy, additivity, or antagonism) between this compound and a combination partner in cancer cell lines.
B. Experimental Workflow
Caption: In Vitro Combination Study Workflow.
C. Protocols
1. Cell Viability Checkerboard Assay
This protocol utilizes a checkerboard dilution method to test a wide range of concentrations of ABT-072 and a combination agent, both alone and in combination.
Materials:
-
This compound
-
Combination drug of interest
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well clear-bottom white plates (for luminescence) or clear plates (for absorbance)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
-
Multichannel pipette
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of the combination drug in a suitable solvent.
-
Make serial dilutions of each drug stock in complete culture medium to create a range of working concentrations.
-
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Addition (Checkerboard Format):
-
Prepare a drug plate with serial dilutions of ABT-072 along the x-axis and the combination drug along the y-axis.
-
Typically, a 7x7 matrix of concentrations is used, with single-agent dose responses in the top row and leftmost column.
-
Add the drug solutions to the cell plates. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement (CellTiter-Glo® Protocol): [4][11][12]
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
2. Data Analysis: Combination Index (CI)
The Combination Index (CI) method developed by Chou and Talalay is a widely accepted method for quantifying drug interactions.[9][13][14]
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
The CI is calculated using software such as CompuSyn. The software requires the input of dose-response data for each drug alone and in combination.
D. Data Presentation
Table 1: Single Agent and Combination IC50 Values
| Cell Line | Drug | IC50 (µM) |
| MCF-7 | ABT-072 | 1.2 |
| Doxorubicin | 0.5 | |
| ABT-072 + Doxorubicin (1:1) | 0.3 | |
| A549 | ABT-072 | 2.5 |
| Paclitaxel | 0.8 | |
| ABT-072 + Paclitaxel (3:1) | 0.6 |
Table 2: Combination Index (CI) Values for ABT-072 and Combination Agent
| Cell Line | Combination | Fa Level | CI Value | Interaction |
| MCF-7 | ABT-072 + Doxorubicin | 0.50 | 0.65 | Synergy |
| 0.75 | 0.58 | Synergy | ||
| 0.90 | 0.52 | Strong Synergy | ||
| A549 | ABT-072 + Paclitaxel | 0.50 | 0.82 | Synergy |
| 0.75 | 0.75 | Synergy | ||
| 0.90 | 0.68 | Synergy |
Fa = Fraction affected (e.g., 0.50 corresponds to 50% inhibition of cell growth)
II. Mechanistic Studies
A. Objective
To elucidate the molecular mechanisms underlying the observed synergistic interactions of ABT-072 with a combination partner.
B. Potential Signaling Pathways for Investigation
Given that RNA polymerase inhibitors can induce cellular stress, combination with agents targeting key survival pathways is a rational approach.[6]
Caption: Key Signaling Pathways in Cancer.
C. Protocols
1. Western Blot Analysis
Objective: To assess changes in the expression and phosphorylation status of key proteins in relevant signaling pathways following treatment with ABT-072, the combination drug, and the combination.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with ABT-072 and/or the combination drug at synergistic concentrations for a specified time (e.g., 24, 48 hours).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, cleaved Caspase-3, PARP, and a loading control like GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.[15][16][17][18]
-
2. Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To quantify the induction of apoptosis by measuring caspase-3 and -7 activity.
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well white-walled plate and treat as described for the viability assay.
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence with a plate reader.
-
D. Data Presentation
Table 3: Densitometry Analysis of Western Blots (Fold Change vs. Control)
| Treatment | p-AKT/AKT | p-ERK/ERK | Cleaved Caspase-3 |
| ABT-072 | 0.8 | 0.9 | 1.5 |
| Drug X | 0.5 | 1.1 | 2.0 |
| Combination | 0.2 | 0.7 | 4.5 |
Table 4: Caspase-3/7 Activity (Fold Change vs. Control)
| Treatment | Caspase-3/7 Activity (RLU) | Fold Change |
| Control | 15,000 | 1.0 |
| ABT-072 | 22,500 | 1.5 |
| Drug X | 30,000 | 2.0 |
| Combination | 67,500 | 4.5 |
III. In Vivo Combination Studies
A. Objective
To evaluate the in vivo efficacy and tolerability of ABT-072 in combination with another therapeutic agent in a relevant animal model (e.g., xenograft mouse model).
B. Experimental Design
A typical in vivo combination study involves four treatment arms.[1][2][19]
References
- 1. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. news-medical.net [news-medical.net]
- 7. labiotech.eu [labiotech.eu]
- 8. What are RNA polymerase I inhibitors and how do they work? [synapse.patsnap.com]
- 9. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. scribd.com [scribd.com]
- 13. punnettsquare.org [punnettsquare.org]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HU [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Bioavailability of ABT-072 Potassium Trihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the bioavailability of ABT-072 potassium trihydrate, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Due to its low aqueous solubility, specialized formulation strategies and corresponding bioanalytical methods are crucial for its development.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of ABT-072 in preclinical and clinical studies. Due to the limited publicly available data directly comparing multiple formulations of this compound, the following tables are based on reported findings for ABT-072 in various studies. It is important to note that direct comparison between studies should be made with caution due to potential differences in study design and formulation.
Table 1: Single-Dose Pharmacokinetics of ABT-072 in Healthy Human Subjects
| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC₂₄ (ng·h/mL) |
| Lipid Vehicle | 80 | 150 ± 50 | 5 - 9 | 1500 ± 400 |
| Lipid Vehicle | 160 | 320 ± 90 | 5 - 9 | 3300 ± 900 |
| Lipid Vehicle | 320 | 650 ± 200 | 5 - 9 | 7000 ± 2000 |
Data extrapolated from a conference proceeding. Values are presented as mean ± SD.
Table 2: Multiple-Dose Pharmacokinetics of ABT-072 in HCV-Infected Subjects
| Formulation | Dose (mg, QD) | Cmax (ng/mL) | Tmax (hr) | AUC₂₄ (ng·h/mL) | t½ (hr) |
| Lipid Vehicle | 160 | 450 ± 150 | 4 - 8 | 4500 ± 1500 | 7 - 9 |
Data extrapolated from a conference proceeding. Values are presented as mean ± SD following 2 days of once-daily (QD) dosing.
Table 3: In Vitro-In Vivo Correlation of ABT-072 Formulations
| Formulation Type | In Vitro Dissolution (Amount in Octanol (B41247) at 2h) | Relative Bioavailability (in vivo) |
| Crystalline Suspension | Low | Low |
| Amorphous Solid Dispersion | High | High |
This table illustrates the qualitative relationship established in the literature, where a higher amount of drug partitioning into the octanol phase in the biphasic dissolution test corresponds to higher in vivo bioavailability.[1]
Experimental Protocols
In Vitro Biphasic Dissolution Testing
This method is designed to mimic the in vivo dissolution and absorption of poorly soluble drugs like ABT-072 by incorporating an organic phase (octanol) to act as a sink for the dissolved drug, simulating absorption into the gastrointestinal tract.[1]
Objective: To assess the dissolution and potential for absorption of different this compound formulations.
Materials:
-
USP Dissolution Apparatus 2 (Paddles)
-
Dissolution Vessels
-
ABT-072 Formulations (e.g., crystalline suspension, amorphous solid dispersion)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Phosphate (B84403) Buffer Components
-
n-Octanol
-
HPLC system with a suitable column and detector for ABT-072 quantification
Protocol:
-
Media Preparation:
-
Aqueous Phase 1 (Gastric Simulation): 0.01 N HCl (pH 2.0).
-
Aqueous Phase 2 (Intestinal Simulation): pH 6.5 phosphate buffer.
-
Organic Phase: n-Octanol, pre-saturated with the aqueous phase.
-
-
Apparatus Setup:
-
Set the dissolution bath temperature to 37 ± 0.5 °C.
-
Set the paddle speed to 75 RPM.
-
-
Procedure:
-
Add 300 mL of the pH 2.0 aqueous phase to each dissolution vessel.
-
Allow the medium to equilibrate to 37 °C.
-
Introduce the ABT-072 formulation into each vessel.
-
After 30 minutes, add 200 mL of pre-warmed n-octanol to each vessel.
-
Simultaneously, adjust the pH of the aqueous phase to 6.5 by adding a pre-calculated amount of a concentrated NaOH/phosphate buffer solution.
-
Collect samples (e.g., 1 mL) from the octanol phase at predetermined time points (e.g., 0.5, 1, 2, 4, and 6 hours).
-
Analyze the concentration of ABT-072 in the octanol samples using a validated HPLC method.
-
In Vivo Bioavailability Study in Beagle Dogs
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile and bioavailability of different this compound formulations in beagle dogs, a commonly used preclinical model.
Objective: To determine and compare the Cmax, Tmax, AUC, and oral bioavailability (F%) of different oral formulations of this compound.
Materials:
-
Beagle dogs (male, specific pathogen-free, typically 8-12 kg)
-
ABT-072 Formulations (e.g., crystalline suspension in a suitable vehicle, amorphous solid dispersion in capsules)
-
Intravenous (IV) formulation of ABT-072 for bioavailability calculation
-
Vehicle for oral suspension (e.g., 0.5% w/v hydroxypropyl methylcellulose (B11928114) [HPMC] in water)
-
Blood collection tubes (e.g., containing K₂EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Acclimatization and Housing:
-
House the dogs in a controlled environment with a 12-hour light/dark cycle.
-
Allow for an acclimatization period of at least one week before the study.
-
Provide standard canine diet and water ad libitum, with fasting overnight before dosing.
-
-
Study Design:
-
A crossover design is recommended, where each dog receives all formulations with a washout period of at least one week between administrations.
-
A typical study would include at least two oral formulations and one IV administration.
-
Assign a minimum of 4-6 dogs per group.
-
-
Dosing:
-
Oral Administration: Administer the specified dose of each ABT-072 formulation (e.g., 10 mg/kg) to fasted dogs. For suspensions, administer via oral gavage. For capsules, place at the back of the tongue. Follow with a small volume of water to ensure swallowing.
-
Intravenous Administration: Administer the IV formulation (e.g., 1 mg/kg) via a suitable vein (e.g., cephalic vein) over a short infusion period (e.g., 5 minutes).
-
-
Blood Sampling:
-
Collect blood samples (approximately 2 mL) from a peripheral vein (e.g., jugular vein) at the following time points:
-
Pre-dose (0 hours)
-
Post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours.
-
-
Immediately process the blood by centrifugation (e.g., 3000 x g for 10 minutes at 4 °C) to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of ABT-072 in dog plasma.
-
Analyze the plasma samples to determine the concentration-time profiles for each formulation.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate the following pharmacokinetic parameters: Cmax, Tmax, AUC₀₋t, AUC₀₋inf, and t½.
-
Calculate the absolute oral bioavailability (F%) for each oral formulation using the following formula: F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of ABT-072 on HCV NS5B polymerase.
Experimental Workflow
Caption: Workflow for assessing the bioavailability of ABT-072.
References
Application Notes and Protocols for Studying ABT-072 Potassium Trihydrate Resistance Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-072 is a non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C Virus (HCV). As with many antiviral agents, the emergence of drug resistance is a significant concern that can limit therapeutic efficacy. Understanding the mechanisms of resistance to ABT-072, primarily through the identification and characterization of mutations in the NS5B polymerase, is crucial for the development of next-generation inhibitors and for optimizing treatment strategies.
These application notes provide a comprehensive overview of the techniques and protocols used to study resistance mutations to ABT-072. The methodologies described herein cover the generation of resistant variants, genotypic and phenotypic characterization, and biochemical analysis of mutant enzymes.
Key Resistance-Associated Variants for NS5B Inhibitors
The development of resistance to non-nucleoside inhibitors of HCV NS5B polymerase is often associated with specific amino acid substitutions in the enzyme. While a comprehensive list of mutations specifically selected by ABT-072 is not exhaustively published, studies on similar non-nucleoside inhibitors (NNIs) have identified key residues involved in resistance. Clonal sequence analysis of samples from subjects receiving ABT-072 has focused on variants at amino acid positions 316, 414, 448, 556, and 559 within the NS5B protein, as mutations at these sites have been shown to confer reduced susceptibility[1].
For a broader understanding, the table below summarizes key resistance-associated substitutions (RASs) for different classes of HCV NS5B NNIs. Researchers studying ABT-072 resistance should consider investigating these and other spatially close residues.
| NS5B Amino Acid Position | Observed Substitutions | NNI Binding Site | Fold Resistance (Approx.) | Genotype |
| C316 | N/Y | Thumb Pocket I | >10 | 1b |
| M414 | T/L/I | Palm Pocket I | >100 | 1a/1b |
| Y448 | H/C | Palm Pocket I | >10 | 1a/1b |
| S556 | G/D | Thumb Pocket II | >5 | 1a/1b |
| G559 | D | Thumb Pocket II | >10 | 1a |
Note: The fold resistance can vary depending on the specific inhibitor, the viral strain, and the assay system used.
Experimental Workflows
A systematic approach to studying ABT-072 resistance involves a combination of in vitro cell culture, molecular biology, and biochemistry. The following diagram illustrates a typical experimental workflow.
Caption: A comprehensive workflow for identifying and characterizing ABT-072 resistance mutations.
Protocols
Protocol 1: In Vitro Selection of ABT-072 Resistant HCV Replicons
This protocol describes the method for selecting HCV variants with reduced susceptibility to ABT-072 using a cell-based replicon system.
Materials:
-
Huh-7 cells harboring a selectable HCV subgenomic replicon (e.g., containing a neomycin phosphotransferase gene).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
G418 (Geneticin).
-
ABT-072 potassium trihydrate.
-
Cell culture plates (10 cm).
Procedure:
-
Cell Plating: Seed Huh-7 replicon cells in 10 cm plates at a density of 1-5 x 10^5 cells per plate in DMEM containing G418 (concentration to be optimized for the specific cell line, typically 250-500 µg/mL).
-
Drug Addition: After 24 hours, replace the medium with fresh medium containing G418 and a fixed concentration of ABT-072. It is recommended to use concentrations that are 5x, 10x, and 50x the EC50 value of ABT-072 for the wild-type replicon.
-
Selection: Culture the cells for 3-4 weeks, changing the medium with fresh drug and G418 every 3-4 days. During this period, most cells will be eliminated.
-
Colony Isolation: Once visible colonies of resistant cells appear, wash the plate with PBS and isolate individual colonies using cloning cylinders or by scraping with a pipette tip.
-
Expansion: Expand each isolated colony in separate flasks in the presence of G418 and the corresponding concentration of ABT-072 to generate stable resistant cell lines for further analysis.
Protocol 2: Genotypic Analysis of Resistant Variants
This protocol details the identification of mutations within the NS5B coding region from the selected resistant cell lines.
Materials:
-
Resistant HCV replicon cell lines.
-
RNA extraction kit (e.g., TRIzol or column-based kits).
-
Reverse transcriptase and reagents for cDNA synthesis.
-
HCV NS5B-specific PCR primers.
-
High-fidelity DNA polymerase for PCR.
-
DNA purification kit.
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform.
Procedure:
-
RNA Extraction: Extract total RNA from the expanded resistant cell colonies.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase and a reverse primer specific for the HCV NS5B region or the 3' UTR.
-
PCR Amplification: Amplify the full-length NS5B coding region using high-fidelity PCR.
-
Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing:
-
Sanger Sequencing: Sequence the purified PCR product directly. This will identify the dominant mutations in the population.
-
Deep Sequencing (NGS): For a more sensitive analysis capable of detecting minor variants, use an NGS platform. This requires library preparation followed by sequencing.
-
-
Sequence Analysis: Align the obtained sequences with the wild-type NS5B reference sequence to identify amino acid substitutions.
Protocol 3: Phenotypic Characterization of Identified Mutations
This protocol confirms that the identified mutations are responsible for the resistance phenotype and quantifies the level of resistance.
Materials:
-
Wild-type HCV replicon plasmid DNA.
-
Site-directed mutagenesis kit.
-
Reagents for in vitro transcription (T7 RNA polymerase).
-
Huh-7 cells.
-
Electroporation system.
-
Luciferase assay system (if using a replicon with a luciferase reporter).
-
This compound.
Procedure:
-
Site-Directed Mutagenesis: Introduce the identified mutation(s) (singly and in combination) into the wild-type HCV replicon plasmid using a site-directed mutagenesis kit. Verify the mutations by sequencing.
-
In Vitro Transcription: Linearize the mutant and wild-type plasmids and use them as templates for in vitro transcription to generate replicon RNA.
-
Electroporation: Transfect the in vitro transcribed RNA into Huh-7 cells via electroporation.
-
Drug Treatment: Seed the transfected cells into 96-well plates. After 24 hours, treat the cells with serial dilutions of ABT-072.
-
Quantify Replication: After 72 hours of drug exposure, quantify the level of HCV replication. For replicons containing a luciferase reporter, measure luciferase activity. For those without, quantify HCV RNA levels using qRT-PCR.
-
EC50 Determination: Plot the dose-response curve and calculate the EC50 (the concentration of drug that inhibits 50% of viral replication) for both wild-type and mutant replicons.
-
Calculate Fold Resistance: Divide the EC50 of the mutant replicon by the EC50 of the wild-type replicon to determine the fold change in resistance.
Protocol 4: Biochemical Analysis of Mutant NS5B Polymerase
This protocol assesses the direct impact of resistance mutations on the enzymatic activity of the NS5B polymerase and its sensitivity to ABT-072.
Materials:
-
Expression vector for recombinant HCV NS5B (e.g., pET vector for E. coli expression).
-
Site-directed mutagenesis kit.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Protein purification system (e.g., Ni-NTA affinity chromatography).
-
NS5B polymerase activity assay reagents (radiolabeled UTP, template/primer RNA, other NTPs, reaction buffer).
-
This compound.
Procedure:
-
Generate Mutant Expression Vector: Introduce the desired mutations into the NS5B expression vector using site-directed mutagenesis.
-
Protein Expression and Purification: Transform the expression vector into E. coli, induce protein expression, and purify the recombinant wild-type and mutant NS5B proteins.
-
Enzymatic Inhibition Assay:
-
Set up polymerase reactions containing the purified enzyme, an RNA template/primer, a mix of NTPs including [α-³²P]UTP, and serial dilutions of ABT-072.
-
Incubate the reactions to allow for RNA synthesis.
-
Stop the reactions and precipitate the newly synthesized radiolabeled RNA.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
IC50 Determination: Plot the dose-response curve and calculate the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%) for both wild-type and mutant enzymes.
-
Calculate Fold Resistance: Divide the IC50 for the mutant enzyme by the IC50 for the wild-type enzyme to determine the fold change in resistance at the enzymatic level.
Signaling Pathway and Drug Action
ABT-072 acts by binding to an allosteric site on the HCV NS5B polymerase, inducing a conformational change that inhibits its enzymatic function. This prevents the replication of the viral RNA genome. Resistance mutations typically occur in or near the drug-binding pocket, reducing the affinity of the inhibitor for the enzyme.
Caption: Mechanism of ABT-072 action and the development of resistance through NS5B mutations.
References
Troubleshooting & Optimization
Technical Support Center: ABT-072 Potassium Trihydrate Aqueous Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of ABT-072 potassium trihydrate.
FAQs & Troubleshooting Guides
This section addresses common challenges encountered during the formulation and handling of this compound, a compound known for its low intrinsic aqueous solubility.[1][2]
1. Basic Solubility and Handling
Question: What is the expected aqueous solubility of this compound?
Answer: ABT-072 is an acidic compound with extremely low intrinsic aqueous solubility.[1][2] Publicly available data indicates that its solubility in water is less than 0.1 mg/mL.[3] Achieving desired concentrations for in vitro and in vivo studies often requires formulation strategies to enhance its dissolution.
Question: My this compound is not dissolving in aqueous buffer. What could be the issue?
Answer: This is a common observation due to the compound's low intrinsic solubility. Here are some troubleshooting steps:
-
Verify the pH of your buffer: As an acidic compound, the solubility of ABT-072 is expected to be pH-dependent. Solubility will be significantly lower in acidic conditions (e.g., pH < 4) and will increase as the pH becomes more alkaline.[1]
-
Consider the solid form: Ensure you are using the potassium trihydrate salt, as different salt forms or the free acid will have different solubility profiles.
-
Energy input: For initial assessments, gentle heating or sonication might be employed to facilitate dissolution, but be cautious of potential degradation. Note that some suppliers suggest ultrasonic assistance for dissolving in DMSO.[3]
-
Formulation strategy is likely required: For most applications, a simple aqueous buffer will be insufficient. You will likely need to employ solubility enhancement techniques as detailed below.
2. pH-Dependent Solubility
Question: How does pH affect the solubility of this compound?
Answer: ABT-072 is an acidic compound, and its solubility is highly dependent on the pH of the aqueous medium. In acidic environments, it will exist predominantly in its less soluble, non-ionized form. As the pH increases above its pKa, it will deprotonate to form the more soluble anionic species. Therefore, increasing the pH of the aqueous medium is a primary strategy to increase its equilibrium solubility. A biphasic dissolution method used to characterize ABT-072 formulations utilized aqueous media at pH 2 and 6.5, highlighting the importance of this pH range in its evaluation.[1][2]
Troubleshooting pH-Related Precipitation:
-
Issue: The compound dissolves at a higher pH but precipitates when the pH is lowered (e.g., during an experiment simulating gastrointestinal transit).
-
Solution: This is expected behavior. To mitigate this, consider the use of precipitation inhibitors. These are polymers that can help maintain a supersaturated state of the drug for a longer duration.[1]
3. Formulation Strategies for Solubility Enhancement
Question: What are the recommended strategies to improve the aqueous solubility of this compound for pre-clinical studies?
Answer: Due to its low intrinsic solubility, formulation intervention is critical. The most commonly cited and effective approaches for compounds like ABT-072 are:
-
Amorphous Solid Dispersions (ASDs): This is a key strategy for improving the dissolution rate and achieving supersaturation.[4] By dispersing the crystalline drug in a polymer matrix in an amorphous state, the energy barrier for dissolution is significantly lowered.
-
Supersaturating Drug Delivery Systems (SDDS): These formulations are designed to generate a supersaturated solution of the drug in situ. This is often achieved by using an ASD in combination with precipitation inhibitors.[1] The goal is to increase the thermodynamic activity of the drug, thereby enhancing its absorption.[1]
-
Use of Excipients: Incorporating specific excipients such as polymers, surfactants, and pH modifiers can significantly impact solubility.
Question: I am developing an amorphous solid dispersion (ASD) of ABT-072. What are some key considerations?
Answer:
-
Polymer Selection: The choice of polymer is critical. It must be miscible with the drug and capable of stabilizing the amorphous form to prevent recrystallization. Common polymers used in ASDs include povidone (PVP) and hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS).
-
Drug Loading: The ratio of drug to polymer will affect the stability and dissolution of the ASD. Higher drug loading is often desired but can increase the risk of recrystallization.
-
Manufacturing Method: Techniques like spray drying and hot-melt extrusion are commonly used to prepare ASDs. The chosen method can influence the properties of the final product.
4. Experimental Protocols & Data
While specific, detailed protocols for ABT-072 are proprietary, this section provides general methodologies based on published research for similar compounds and the limited information available for ABT-072.
Experimental Protocol: Biphasic Dissolution for ABT-072 Formulations
This method is designed to simulate the gastrointestinal transit and assess the dissolution and partitioning of the drug, which is critical for predicting in vivo performance.[1][2]
Objective: To evaluate the dissolution and subsequent partitioning of an ABT-072 formulation in a two-phase system that mimics the stomach-to-intestine transition.
Materials:
-
Dissolution apparatus (e.g., USP Apparatus 2)
-
Aqueous dissolution medium 1: pH 2 (simulated gastric fluid without enzymes)
-
Aqueous dissolution medium 2: pH 6.5 (simulated intestinal fluid without enzymes)
-
Organic phase: n-octanol
-
ABT-072 formulation
-
Analytical instrumentation for drug quantification (e.g., HPLC-UV)
Methodology:
-
Perform the initial dissolution in the pH 2 aqueous medium.
-
After a specified time (e.g., 30 minutes), add the n-octanol layer to the dissolution vessel.
-
Subsequently, adjust the pH of the aqueous phase to 6.5 to simulate the transition to the small intestine.
-
Collect samples from both the aqueous and organic phases at various time points.
-
Analyze the concentration of ABT-072 in each phase.
The concentration of ABT-072 in the octanol (B41247) phase over time provides an indication of the drug's potential for absorption.[1]
Data Presentation
Currently, there is limited publicly available quantitative data on the solubility of this compound under various conditions. The following table summarizes the available information.
| Parameter | Value | Reference |
| Aqueous Solubility | < 0.1 mg/mL | [3] |
| Solvent Solubility | DMSO: 50 mg/mL (with ultrasonic) | [3] |
Visualizations
Experimental Workflow: Biphasic Dissolution Assay
Caption: Workflow for the biphasic dissolution assay.
Signaling Pathway: Impact of pH on ABT-072 Solubility
Caption: Relationship between pH and ABT-072 solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing Supersaturation and Its Impact on In Vivo Bioavailability of a Low-Solubility Compound ABT-072 With a Dual pH, Two-Phase Dissolution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immunomart.com [immunomart.com]
- 4. FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction [drug-dev.com]
Technical Support Center: Overcoming ABT-072 Potassium Trihydrate Precipitation in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with ABT-072 potassium trihydrate, a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase known for its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: ABT-072 is a non-nucleoside inhibitor of the HCV NS5B polymerase.[1] Its potassium trihydrate form is a salt hydrate (B1144303) of the active compound. ABT-072 is an acidic compound with inherently low intrinsic aqueous solubility.[2] This low solubility is the primary reason for its tendency to precipitate in aqueous assay buffers, especially when transitioning from a high-concentration stock solution (typically in an organic solvent like DMSO) to the aqueous environment of the assay.
Q2: What is the known solubility of this compound?
A2: The solubility of this compound is highly dependent on the solvent. It is soluble in DMSO at concentrations up to 50 mg/mL.[3][4] However, its solubility in water is very low, reported to be less than 0.1 mg/mL.[4] This significant drop in solubility when diluted from a DMSO stock into an aqueous buffer is a major cause of precipitation.
Q3: How does pH affect the solubility of ABT-072?
A3: As an acidic compound, the solubility of ABT-072 is expected to be pH-dependent.[2] Generally, the solubility of acidic drugs increases as the pH of the solution becomes more basic.[5][6][7] Therefore, working at a pH above the pKa of the compound can help to maintain its solubility by keeping it in its more soluble, ionized form.
Q4: Can surfactants be used to prevent ABT-072 precipitation?
A4: Yes, non-ionic surfactants are commonly used to prevent the precipitation of poorly soluble compounds in assays.[8] Surfactants like Tween-20 or Triton X-100 can increase the stability of the compound in aqueous solutions and prevent aggregation.[4][9][10]
Troubleshooting Guide
Issue 1: Visible precipitation upon dilution of this compound stock solution into assay buffer.
Possible Causes:
-
Exceeding Aqueous Solubility: The final concentration of ABT-072 in the assay exceeds its solubility limit in the aqueous buffer.
-
High Percentage of Organic Solvent: While a small percentage of an organic solvent like DMSO is often necessary to solubilize the compound, a high final concentration can be detrimental to the assay and may not be sufficient to prevent precipitation upon further dilution.
-
Inappropriate Buffer Conditions: The pH or composition of the assay buffer is not optimal for maintaining the solubility of the acidic ABT-072 compound.
Solutions:
| Solution | Detailed Steps | Considerations |
| Optimize Final DMSO Concentration | 1. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mg/mL). 2. When preparing working solutions, aim for a final DMSO concentration in the assay that is as low as possible while still maintaining compound solubility. Typically, a final DMSO concentration of ≤1% is recommended to minimize effects on biological assays. 3. Perform serial dilutions in DMSO before the final dilution into the aqueous assay buffer. | High concentrations of DMSO can negatively impact enzyme activity and cell viability. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments. |
| Adjust Assay Buffer pH | 1. Since ABT-072 is an acidic compound, its solubility generally increases at higher pH.[5][6] 2. If your assay permits, consider using a buffer with a pH in the neutral to slightly basic range (e.g., pH 7.4 - 8.0). 3. Common buffers in this range include Tris-HCl and phosphate-buffered saline (PBS). | Ensure that the adjusted pH is compatible with the stability and activity of your target enzyme or cells. The buffering capacity of Tris-HCl is effective in the pH range of 7.2 to 9.0.[11] |
| Incorporate a Non-ionic Surfactant | 1. Add a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your assay buffer. 2. A typical starting concentration is 0.01% (v/v). 3. The surfactant should be added to the buffer before the addition of the ABT-072 solution. | Surfactants can interfere with some assay technologies. It is important to test the effect of the surfactant on your assay's performance with appropriate controls. Surfactants can help stabilize proteins and prevent their aggregation at interfaces.[4][9] |
| Pre-warm the Assay Buffer | 1. Gently warm the assay buffer to the reaction temperature (e.g., 37°C) before adding the ABT-072 solution. 2. Ensure the ABT-072 stock solution is at room temperature before dilution. | While this may slightly increase solubility, it may not be sufficient on its own to prevent precipitation of highly insoluble compounds. |
Issue 2: Inconsistent or non-reproducible assay results.
Possible Causes:
-
Micro-precipitation: Even if not visibly cloudy, small, insoluble aggregates of ABT-072 may be present, leading to variable concentrations of the active compound in solution.
-
Compound Adsorption: The compound may be adsorbing to the surfaces of plasticware (e.g., microplates, pipette tips).
Solutions:
| Solution | Detailed Steps | Considerations |
| Sonication of Stock Solution | 1. Before preparing dilutions, briefly sonicate the this compound stock solution in DMSO to ensure it is fully dissolved. | Avoid excessive heating during sonication, which could degrade the compound. |
| Use of Low-Binding Plastics | 1. Utilize low-protein-binding microplates and pipette tips for all steps involving the handling of ABT-072 solutions. | This can minimize the loss of the compound due to adsorption, especially at low concentrations. |
| Inclusion of a Surfactant | 1. As mentioned previously, adding a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the assay buffer can help prevent both precipitation and non-specific binding to surfaces. | Verify that the surfactant does not interfere with your assay readout. |
| Freshly Prepare Working Solutions | 1. Prepare fresh working dilutions of ABT-072 for each experiment from a frozen stock. 2. Avoid repeated freeze-thaw cycles of dilute aqueous solutions. | The stability of ABT-072 in dilute aqueous solutions over time may be limited. |
Data Summary
The following table summarizes the known solubility and physicochemical properties of this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₂₄H₃₂KN₃O₈S | [12] |
| Molecular Weight | 561.69 g/mol | [4][12] |
| Solubility in DMSO | 50 mg/mL | [3][4] |
| Solubility in Water | < 0.1 mg/mL | [4] |
| Compound Type | Acidic | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in 100% DMSO): a. Weigh out the required amount of this compound powder (MW = 561.69 g/mol ). b. Dissolve the powder in 100% DMSO to a final concentration of 10 mM. c. Briefly sonicate the solution to ensure complete dissolution. d. Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
Working Solution Preparation (Example for a 10 µM final concentration in an assay with 0.5% final DMSO): a. Thaw a vial of the 10 mM stock solution at room temperature. b. Perform an intermediate dilution by diluting the 10 mM stock solution to 2 mM in 100% DMSO. c. Prepare the final working solution by diluting the 2 mM intermediate solution 1:200 into the pre-warmed assay buffer (containing any necessary surfactants). For example, add 1 µL of the 2 mM solution to 199 µL of assay buffer. d. Mix thoroughly by gentle vortexing or pipetting immediately after dilution.
Protocol 2: Generic HCV NS5B Polymerase Inhibition Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Assay Buffer Preparation:
-
Prepare an appropriate assay buffer, for example: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 0.01% (v/v) Tween-20.
-
-
Reaction Setup: a. In a 96-well plate, add the assay components in the following order: i. Assay buffer. ii. ABT-072 working solution (prepared as described in Protocol 1) or vehicle control (assay buffer with the same final DMSO concentration). iii. HCV NS5B polymerase enzyme. b. Pre-incubate the plate at the desired reaction temperature (e.g., 30°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation and Detection: a. Initiate the polymerase reaction by adding the nucleotide mix (containing a labeled nucleotide, e.g., [³H]-UTP or a fluorescently labeled nucleotide) and the RNA template. b. Incubate the reaction for the desired time (e.g., 60-120 minutes) at the reaction temperature. c. Stop the reaction and measure the incorporation of the labeled nucleotide using an appropriate detection method (e.g., scintillation counting, fluorescence polarization).
Visualizations
Caption: Mechanism of action of ABT-072 on HCV NS5B polymerase.
Caption: Troubleshooting workflow for ABT-072 precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing Supersaturation and Its Impact on In Vivo Bioavailability of a Low-Solubility Compound ABT-072 With a Dual pH, Two-Phase Dissolution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immunomart.com [immunomart.com]
- 5. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. The HCV Non-Nucleoside Inhibitor Tegobuvir Utilizes a Novel Mechanism of Action to Inhibit NS5B Polymerase Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallographic Identification of a Noncompetitive Inhibitor Binding Site on the Hepatitis C Virus NS5B RNA Polymerase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tris HCl Excipient GMP for mRNA Formulations - CAS 1185-53-1 Pfanstiehl [pfanstiehl.com]
- 12. medkoo.com [medkoo.com]
challenges in ABT-072 potassium trihydrate long-term stability
Welcome to the technical support center for ABT-072 potassium trihydrate. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the long-term stability of this compound during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder for long-term stability?
A1: For long-term storage (months to years), it is recommended to store this compound powder in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable. The compound is shipped under ambient conditions, which suggests it is stable for short durations without refrigeration.
Q2: I am observing precipitation in my stock solution of ABT-072 over time. What could be the cause and how can I prevent it?
A2: ABT-072 is known for its extremely low intrinsic aqueous solubility. Precipitation in stock solutions, especially those prepared in aqueous-based buffers, is a common issue. This is likely due to the compound's tendency to fall out of solution as it equilibrates. To mitigate this, consider the following:
-
Solvent Choice: Prepare stock solutions in an appropriate organic solvent such as DMSO at a high concentration. For working solutions, dilute the stock solution at the last minute into your aqueous buffer.
-
Supersaturation: The use of certain polymers in the formulation has been shown to help maintain a supersaturated state. While not always practical for in-vitro experiments, be aware that simple aqueous buffers may not maintain the solubility of ABT-072 over long periods.
-
Storage of Solutions: Store stock solutions at -80°C, as this can help slow down precipitation kinetics.
Q3: What potential degradation pathways should I be aware of for ABT-072 during my experiments?
A3: While specific degradation pathways for this compound are not extensively published, based on its chemical structure, several potential degradation routes can be inferred:
-
Isomerization: The trans-stilbene (B89595) moiety in ABT-072 is susceptible to photo-isomerization to the cis-isomer upon exposure to light, particularly UV light.[1][2]
-
Hydrolysis: The sulfonamide group could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The electron-rich aromatic rings and the olefinic bond could be sites for oxidative degradation.
Q4: How can I assess the stability of ABT-072 in my specific experimental setup?
A4: To assess the stability of ABT-072 in your experimental matrix, a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, should be used. You should periodically sample your experimental setup and analyze for the presence of the parent ABT-072 peak and any new peaks that may indicate degradation products.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Results in Cell-Based Assays
-
Possible Cause 1: Degradation due to Light Exposure.
-
Troubleshooting Step: Protect all solutions containing ABT-072 from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup.
-
Verification: Analyze a light-exposed sample versus a light-protected sample using HPLC to check for the appearance of new peaks, which could correspond to the cis-isomer or other photolytic degradation products.
-
-
Possible Cause 2: Precipitation in Assay Media.
-
Troubleshooting Step: Visually inspect your assay plates or tubes for any signs of precipitation. Determine the solubility of ABT-072 in your final assay media at the working concentration.
-
Verification: Centrifuge a sample of the assay media containing ABT-072 and analyze the supernatant by HPLC to quantify the amount of soluble compound remaining.
-
Issue 2: Appearance of Unknown Peaks in Chromatograms During Analysis
-
Possible Cause: Chemical Degradation.
-
Troubleshooting Step: Systematically evaluate the potential causes of degradation. Perform forced degradation studies to intentionally degrade ABT-072 under controlled stress conditions (acid, base, oxidation, heat, light). This will help in generating potential degradation products.
-
Verification: Compare the retention times of the unknown peaks in your experimental samples with the peaks generated during the forced degradation studies. This can help in tentatively identifying the nature of the degradation. For definitive identification, techniques like LC-MS would be required.
-
Quantitative Data on Stability
The following tables present hypothetical data from a forced degradation study on ABT-072 to illustrate how stability data can be presented.
Table 1: Summary of ABT-072 Degradation under Forced Stress Conditions
| Stress Condition | Duration | ABT-072 Remaining (%) | Major Degradant Peak (Retention Time, min) |
| 0.1 M HCl (60°C) | 24 hours | 92.5 | 4.8 |
| 0.1 M NaOH (60°C) | 24 hours | 88.1 | 5.2 |
| 10% H₂O₂ (RT) | 24 hours | 95.3 | 6.1 |
| Heat (80°C) | 48 hours | 98.2 | N/A |
| Photolytic (UV Lamp) | 24 hours | 85.7 | 7.5 |
Table 2: Illustrative Long-Term Stability Data for ABT-072 Powder at -20°C
| Time Point (Months) | Purity by HPLC (%) | Appearance |
| 0 | 99.8 | White to off-white powder |
| 3 | 99.7 | No change |
| 6 | 99.8 | No change |
| 12 | 99.6 | No change |
| 24 | 99.5 | No change |
Experimental Protocols
Protocol 1: General Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for ABT-072.
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile (B52724)
-
-
Gradient Elution:
Time (min) %A %B 0 60 40 20 10 90 25 10 90 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare samples in a mixture of acetonitrile and water.
Protocol 2: Forced Degradation Study
This protocol outlines how to perform forced degradation studies to understand the stability profile of ABT-072.
-
Acid Hydrolysis: Dissolve ABT-072 in a suitable solvent and add 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Dissolve ABT-072 in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Dissolve ABT-072 in a suitable solvent and add 10% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Store solid ABT-072 at 80°C.
-
Photolytic Degradation: Expose a solution of ABT-072 to a UV lamp.
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by the stability-indicating HPLC method.
Visualizations
Caption: Troubleshooting logic for inconsistent ABT-072 assay results.
Caption: Workflow for a typical long-term stability study.
References
Technical Support Center: Enhancing ABT-072 Potassium Trihydrate Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the permeability of ABT-072 potassium trihydrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral permeability of this compound?
A1: ABT-072 is an acidic compound with extremely low intrinsic aqueous solubility.[1][2] This poor solubility is a primary limiting factor for its dissolution in the gastrointestinal (GI) tract, which in turn restricts its permeability and oral bioavailability. The compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[2] Therefore, strategies to enhance its permeability should primarily focus on improving its dissolution and maintaining a supersaturated state in the GI tract.
Q2: What is supersaturation and why is it important for ABT-072?
A2: Supersaturation is a non-equilibrium state where the concentration of a dissolved drug is higher than its thermodynamic equilibrium solubility. For poorly soluble drugs like ABT-072, achieving a transient supersaturated state in the GI tract can significantly increase the concentration gradient across the intestinal epithelium, thereby driving greater passive diffusion and enhancing absorption.[2] Studies have shown a direct relationship between the extent and duration of ABT-072 supersaturation and its in vivo exposure.[1][2]
Q3: How can I achieve and maintain supersaturation of ABT-072 in my experiments?
A3: Supersaturation of ABT-072 is typically achieved by using enabling formulations such as amorphous solid dispersions or specific salt forms. To maintain this metastable state and prevent rapid precipitation of the drug, the inclusion of polymeric precipitation inhibitors (PPIs) in the formulation is crucial.[1][3][4][5] These polymers adsorb onto the surface of drug nuclei or crystals, sterically hindering their growth and preventing them from crashing out of solution.[6][7]
Q4: Which polymeric precipitation inhibitors (PPIs) are recommended for ABT-072?
A4: While specific studies detailing a wide range of PPIs for ABT-072 are limited in publicly available literature, cellulose-based polymers are often effective for poorly water-soluble drugs.[3][4][5] Commonly used PPIs that could be investigated for ABT-072 include:
-
Hydroxypropyl Methylcellulose (HPMC)
-
Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS)
-
Polyvinylpyrrolidone (PVP)
-
Polyvinylpyrrolidone/Vinyl Acetate Copolymer (PVP-VA)
The choice of polymer and its concentration should be optimized for the specific formulation and desired release profile.
Q5: What in vitro models are suitable for assessing the permeability of ABT-072?
A5: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[8] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express relevant transporters, mimicking the intestinal barrier.[8] Additionally, a dual pH, two-phase dissolution method has been specifically used to characterize ABT-072 formulations and has shown a good in vitro-in vivo correlation (IVIVC).[1][2]
Troubleshooting Guides
Problem 1: Low and variable permeability results in Caco-2 assays.
| Possible Cause | Troubleshooting Step |
| Poor solubility of ABT-072 in the assay buffer. | Prepare the dosing solution in a buffer that can maintain a stable, dissolved concentration. The use of co-solvents (e.g., DMSO, up to 1%) may be necessary, but their concentration should be minimized to avoid affecting cell monolayer integrity. |
| Drug precipitation in the donor compartment during the experiment. | Incorporate a suitable polymeric precipitation inhibitor into the formulation to maintain supersaturation. Ensure the final concentration of the dosing solution does not grossly exceed the supersaturated solubility limit in the presence of the PPI. |
| Efflux transporter activity (e.g., P-glycoprotein). | Conduct a bidirectional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux. Co-administration with a known efflux inhibitor (e.g., verapamil (B1683045) for P-gp) can confirm this. |
| Low recovery of the compound. | ABT-072 may bind to the plastic of the assay plates. To mitigate this, consider adding a low concentration of bovine serum albumin (BSA) (e.g., 1%) to the basolateral (receiver) compartment.[8] Always calculate and report the percent recovery. |
| Compromised Caco-2 cell monolayer integrity. | Monitor the transepithelial electrical resistance (TEER) of the monolayers before and after the experiment. A significant drop in TEER indicates damage to the cell junctions. Ensure the concentration of any excipients or co-solvents is not cytotoxic. |
Problem 2: Difficulty in correlating in vitro dissolution data with permeability.
| Possible Cause | Troubleshooting Step |
| Standard dissolution methods do not mimic GI transit and pH changes. | Employ a dual pH, two-phase dissolution model. This method simulates the pH shift from the stomach (pH ~2) to the small intestine (pH ~6.5) and includes an organic phase (e.g., octanol) to mimic absorption.[1][2] |
| Precipitation of the drug upon pH shift. | This is expected for an acidic compound like ABT-072. The key is to assess how well your formulation, particularly the included PPI, can maintain a supersaturated concentration in the aqueous phase after the pH shift. |
| Lack of a "sink" condition in the receiver compartment. | In the two-phase dissolution model, the organic layer acts as a sink, representing the continuous absorption of the drug in vivo. Ensure adequate volume and mixing of the organic phase. |
Data Presentation
Table 1: Illustrative Caco-2 Permeability Data for ABT-072 Formulations
The following data are illustrative examples to demonstrate the potential effects of different formulation strategies on the apparent permeability coefficient (Papp) and efflux ratio (ER) of ABT-072. Actual experimental results may vary.
| Formulation | Apical to Basolateral Papp (10⁻⁶ cm/s) | Basolateral to Apical Papp (10⁻⁶ cm/s) | Efflux Ratio (ER) | % Recovery |
| ABT-072 (Crystalline) | 0.8 ± 0.2 | 2.5 ± 0.5 | 3.1 | 85 ± 5 |
| ABT-072 with Verapamil (50 µM) | 1.5 ± 0.3 | 1.8 ± 0.4 | 1.2 | 88 ± 4 |
| Amorphous Solid Dispersion (ASD) with HPMC | 5.2 ± 0.7 | 10.1 ± 1.2 | 1.9 | 92 ± 3 |
| ASD with HPMC and Verapamil (50 µM) | 7.8 ± 0.9 | 8.1 ± 1.0 | 1.0 | 94 ± 2 |
| Lipid-Based Formulation (SMEDDS) | 9.5 ± 1.1 | 18.5 ± 2.0 | 1.9 | 95 ± 4 |
Table 2: Illustrative Data from Dual pH, Two-Phase Dissolution for ABT-072 Formulations
The following data are illustrative examples to show how different formulations might perform in a biphasic dissolution test, which correlates with in vivo bioavailability.
| Formulation | Drug Partitioned into Octanol (B41247) at 2 hours (%) | Peak Aqueous Concentration (µg/mL) |
| ABT-072 (Crystalline) | 5 ± 1 | 2 ± 0.5 |
| Amorphous Solid Dispersion (ASD) with HPMC | 35 ± 4 | 15 ± 2 |
| Amorphous Solid Dispersion (ASD) with HPMC-AS | 42 ± 5 | 18 ± 3 |
| Lipid-Based Formulation (SMEDDS) | 55 ± 6 | 25 ± 4 |
Experimental Protocols
Detailed Methodology 1: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Preparation of Dosing Solutions: Prepare dosing solutions of the ABT-072 formulation in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a designated concentration (e.g., 10 µM).
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment, replacing the volume with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Follow the same incubation and sampling procedure as for the A-B direction.
-
-
Sample Analysis: Analyze the concentration of ABT-072 in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B).
-
Determine the percent recovery at the end of the experiment by analyzing the concentrations in both donor and receiver compartments and the cell lysate.
-
Detailed Methodology 2: Dual pH, Two-Phase Dissolution Test
-
Apparatus: Use a standard USP dissolution apparatus II (paddle).
-
Phase 1 (Acidic):
-
Add 400 mL of pH 2.0 buffer (simulating gastric fluid) to the dissolution vessel.
-
Add the ABT-072 formulation to the vessel.
-
Stir at a constant speed (e.g., 75 rpm) for 30 minutes.
-
-
Phase 2 (pH Shift and Organic Phase):
-
Add 100 mL of a concentrated buffer to raise the pH of the aqueous phase to 6.5 (simulating intestinal fluid).
-
Simultaneously, add 100 mL of n-octanol to the vessel, creating an overlying organic layer.
-
Continue stirring for a defined period (e.g., 4 hours).
-
-
Sampling:
-
At various time points during both phases, take samples from both the aqueous and organic phases.
-
Filter the aqueous samples immediately to separate dissolved drug from any precipitate.
-
-
Sample Analysis: Analyze the concentration of ABT-072 in all samples by a suitable method (e.g., HPLC-UV).
-
Data Analysis:
-
Plot the concentration of ABT-072 in the aqueous phase over time to observe dissolution, supersaturation, and precipitation kinetics.
-
Calculate the percentage of the drug that has partitioned into the octanol phase at each time point. This percentage serves as an in vitro predictor of in vivo absorption.[1][2]
-
Visualizations
Caption: Workflow for enhancing and assessing ABT-072 permeability.
Caption: Mechanism of permeability enhancement via supersaturation.
References
- 1. Assessing Supersaturation and Its Impact on In Vivo Bioavailability of a Low-Solubility Compound ABT-072 With a Dual pH, Two-Phase Dissolution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using polymeric precipitation inhibitors to improve the absorption of poorly water-soluble drugs: A mechanistic basis for utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
addressing off-target effects of ABT-072 potassium trihydrate
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing ABT-072 potassium trihydrate. The following troubleshooting guides and frequently asked questions (FAQs) address potential off-target effects and provide methodologies for their investigation.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for ABT-072?
ABT-072 is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] It binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its function and thereby prevents viral RNA replication.[2] Unlike nucleoside inhibitors, it does not directly compete with nucleotide triphosphates (NTPs) for the active site.[2][3]
Q2: Are there any documented off-target effects for ABT-072?
Currently, there is limited publicly available data specifically detailing the off-target effects of this compound. As with many small molecule inhibitors, the potential for off-target interactions exists. For other non-nucleoside inhibitors of viral polymerases, off-target effects can be a concern, and thorough investigation is recommended.[4]
Q3: What are potential off-target mechanisms for non-nucleoside polymerase inhibitors?
While ABT-072 targets the viral NS5B polymerase, off-target effects could theoretically arise from interactions with host cell polymerases or other enzymes with structurally similar allosteric sites. For some antiviral nucleoside inhibitors, off-target effects on mitochondrial RNA polymerase have been observed, leading to toxicity.[3] For non-nucleoside inhibitors like ABT-072, which bind to allosteric sites, the specificity is determined by the unique topology of that site.[2] Cross-reactivity with other viral or human polymerases is a possibility that should be investigated.
Q4: How can I begin to investigate potential off-target effects of ABT-072 in my experiments?
A systematic approach is recommended. This involves a combination of cytotoxicity profiling, counter-screening against related enzymes, and dose-response analyses. The goal is to differentiate between the desired on-target antiviral effect and any unintended cellular effects.
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues that may arise during your experiments with ABT-072.
Issue 1: I am observing significant cytotoxicity in my cell-based assays at concentrations where I expect to see antiviral activity.
-
Is the observed cytotoxicity consistent across different cell lines?
-
Yes: This may indicate a general cytotoxic effect unrelated to the specific cellular machinery of a single cell type.
-
No: The cytotoxicity may be cell-type specific. Consider the expression levels of potential off-target proteins in the sensitive cell lines.
-
-
How does the cytotoxic concentration (CC50) compare to the effective antiviral concentration (EC50)?
-
A large therapeutic index (CC50/EC50) suggests that the antiviral effect is distinct from general cytotoxicity. A small therapeutic index warrants further investigation into off-target effects.
-
-
Have you performed a counter-screen against other polymerases?
-
Screening ABT-072 against related polymerases (e.g., human DNA and RNA polymerases, other viral polymerases) can help identify direct off-target enzymatic inhibition.
-
Issue 2: My antiviral assay results are inconsistent or show a weaker than expected effect.
-
Have you confirmed the activity of your ABT-072 stock?
-
Ensure proper storage and handling of the compound. It is advisable to test a fresh dilution series.
-
-
Could there be interactions with components of the cell culture medium?
-
Serum proteins can sometimes bind to small molecules, reducing their effective concentration. Consider evaluating the compound's activity in serum-free or reduced-serum conditions if applicable to your assay.
-
-
Are you using an appropriate viral titer and cell density?
-
High viral loads may require higher concentrations of the inhibitor to achieve the desired effect. Optimize these parameters for your specific assay.
-
Experimental Protocols & Data Presentation
Data Presentation: Hypothetical Selectivity Profile of ABT-072
The following tables represent the type of data you should aim to generate to assess the selectivity of ABT-072.
Table 1: Antiviral Activity and Cytotoxicity
| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/EC50) |
| Huh-7 | HCV (Replicon) | 0.05 | > 50 | > 1000 |
| HepG2 | N/A | N/A | > 50 | N/A |
| HEK293 | N/A | N/A | 45 | N/A |
Table 2: Counter-Screening Polymerase Inhibition
| Polymerase Target | IC50 (µM) |
| HCV NS5B RdRp | 0.03 |
| Human DNA Polymerase α | > 100 |
| Human DNA Polymerase β | > 100 |
| Human RNA Polymerase II | > 100 |
| HIV-1 Reverse Transcriptase | > 100 |
Key Experimental Protocols
1. Cell Viability (Cytotoxicity) Assay
-
Objective: To determine the concentration of ABT-072 that causes a 50% reduction in cell viability (CC50).
-
Methodology:
-
Seed cells (e.g., Huh-7, HepG2, HEK293) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of ABT-072. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plates for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., alamarBlue) or an ATP-based assay (e.g., CellTiter-Glo).
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control for each concentration and determine the CC50 value using non-linear regression analysis.
-
2. HCV Replicon Assay
-
Objective: To determine the concentration of ABT-072 that inhibits HCV RNA replication by 50% (EC50).
-
Methodology:
-
Use a stable cell line (e.g., Huh-7) harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).
-
Seed the replicon cells in 96-well plates and allow them to adhere.
-
Treat the cells with a serial dilution of ABT-072 as described in the cytotoxicity assay.
-
Incubate for 48-72 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity).
-
Normalize the reporter signal to cell viability (determined in a parallel assay) to account for any cytotoxic effects.
-
Calculate the percentage of replication inhibition relative to the vehicle control and determine the EC50 value.
-
3. In Vitro Polymerase Activity Assay
-
Objective: To measure the direct inhibitory effect of ABT-072 on the enzymatic activity of various polymerases (IC50).
-
Methodology:
-
Use purified, recombinant polymerases (e.g., HCV NS5B, human DNA polymerase α, HIV-1 RT).
-
Perform the assay in a reaction buffer optimized for the specific polymerase. The reaction mixture typically includes a template (e.g., RNA or DNA), primers, and NTPs (one of which is labeled, e.g., [α-³²P]UTP).
-
Add a serial dilution of ABT-072 to the reaction mixture.
-
Initiate the reaction by adding the enzyme.
-
Incubate at the optimal temperature for the enzyme for a defined period.
-
Stop the reaction and quantify the incorporation of the labeled nucleotide into the newly synthesized nucleic acid strand (e.g., by scintillation counting after precipitation or filter binding).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Visualizations
References
Technical Support Center: Refining ABT-072 Potassium Trihydrate Purification Protocols
Disclaimer: Detailed, publicly available purification protocols for ABT-072 potassium trihydrate are limited. The following troubleshooting guides, FAQs, and protocols are based on general principles of small molecule purification and the known chemical properties of ABT-072. They are intended to serve as a starting point for researchers and may require optimization for specific experimental conditions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues that researchers may encounter during the purification of this compound.
Q1: My final product has low purity, with significant amounts of starting materials or byproducts. How can I improve the purity?
A1: Low purity is a common issue that can often be resolved by optimizing the purification technique. Here are several approaches:
-
Recrystallization: This is often the most effective method for removing impurities from a crystalline solid. The choice of solvent is critical. An ideal solvent will dissolve ABT-072 at an elevated temperature but have low solubility at room temperature or below, while impurities remain soluble at all temperatures. See the data in Table 1 for solvent screening suggestions.
-
Chromatography: If recrystallization is ineffective, column chromatography using silica (B1680970) gel or a reverse-phase C18 stationary phase can be employed. A gradient elution from a non-polar to a more polar solvent system will help separate compounds with different polarities.
-
Washing/Slurrying: Washing the crude product with a solvent in which ABT-072 is poorly soluble can remove highly soluble impurities.
Q2: I am obtaining an amorphous solid or an oil instead of the desired crystalline trihydrate form. What are the likely causes and solutions?
A2: The formation of an amorphous solid or oil suggests that the crystallization process is not proceeding correctly. Consider the following factors:
-
Solvent System: The presence of water is crucial for the formation of the trihydrate. Ensure your solvent system for recrystallization contains an appropriate amount of water.
-
Cooling Rate: Rapid cooling can lead to the precipitation of an amorphous solid. A slower, controlled cooling process will encourage the growth of well-defined crystals.
-
Supersaturation: If the solution is too concentrated, the compound may "crash out" of the solution as an amorphous solid. Try using a more dilute solution.
-
Seeding: Introducing a small crystal of pure this compound (a seed crystal) to a supersaturated solution can initiate crystallization.
Q3: The yield of my purified this compound is consistently low. What are the potential reasons for this loss?
A3: Low yield can be attributed to several factors throughout the purification process:
-
Incomplete Precipitation/Crystallization: If the compound has some solubility in the mother liquor even after cooling, a portion of the product will be lost. You can try cooling the solution for a longer period or to a lower temperature.
-
Transfer Losses: Mechanical losses during the transfer of solids and solutions can add up. Ensure you are using techniques to minimize these losses, such as rinsing glassware with the mother liquor.
-
Degradation: Although ABT-072 is relatively stable, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) could potentially lead to degradation.[1]
-
Sub-optimal Chromatography: If using column chromatography, improper packing, incorrect solvent choice, or overloading the column can lead to poor separation and loss of product.
Q4: How can I confirm that I have isolated the potassium trihydrate form?
A4: Several analytical techniques can be used to confirm the hydration state and salt form:
-
Thermogravimetric Analysis (TGA): TGA will show a weight loss corresponding to three water molecules as the sample is heated.
-
Karl Fischer Titration: This is a standard method for quantifying the water content in a sample.
-
X-Ray Powder Diffraction (XRPD): The XRPD pattern of the crystalline solid will be unique to the trihydrate form and can be compared to a reference pattern if available.
-
Elemental Analysis: Analysis for C, H, N, S, and K should match the calculated values for the potassium trihydrate salt.
Data Presentation
Table 1: Solubility of Crude ABT-072 in Various Solvents at Different Temperatures
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 75°C (mg/mL) | Notes |
| Water | < 0.1 | 0.5 | Poor solubility, but necessary for trihydrate formation. |
| Ethanol | 5 | 50 | Good potential for recrystallization. |
| Isopropanol (B130326) | 2 | 35 | Good potential for recrystallization. |
| Acetone | 10 | >100 | May be too soluble for effective recrystallization. |
| Acetonitrile | 8 | 80 | Good potential for recrystallization. |
| Dichloromethane (B109758) | >50 | >100 | Too soluble for recrystallization; useful for chromatography. |
Table 2: Comparison of Purification Methods for Crude ABT-072
| Purification Method | Purity (by HPLC) | Yield (%) | Predominant Impurities |
| Recrystallization (Ethanol/Water) | 98.5% | 75% | Starting Material A |
| Recrystallization (Isopropanol/Water) | 99.2% | 70% | Byproduct B |
| Silica Gel Chromatography | 99.8% | 60% | None detected |
| Slurry in Ethyl Acetate | 95.0% | 90% | Starting Material A, Byproduct B |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask equipped with a reflux condenser, add the crude ABT-072 solid to a 10:1 mixture of isopropanol and water (e.g., 10 mL isopropanol and 1 mL water per gram of crude material).
-
Heating: Heat the mixture to reflux with stirring until all the solid has dissolved. If some solid remains, add a small amount of the solvent mixture dropwise until a clear solution is obtained.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Place the flask in an ice bath for at least 1 hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.
-
Drying: Dry the crystals under vacuum at a temperature not exceeding 40°C to obtain the final product.
Protocol 2: Purification by Silica Gel Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of dichloromethane and methanol).
-
Sample Loading: Dissolve the crude ABT-072 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed compound to the top of the column.
-
Elution: Elute the column with a gradient of increasing methanol (B129727) in dichloromethane (e.g., starting with 100% dichloromethane and gradually increasing to 5% methanol in dichloromethane).
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product. Note that this will likely yield the free base; conversion to the potassium trihydrate salt would require a subsequent step.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
References
dealing with ABT-072 potassium trihydrate degradation products
This technical support center provides guidance for researchers, scientists, and drug development professionals working with ABT-072 potassium trihydrate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
This compound is a potent, orally active, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C. For short-term storage, 0-4°C is acceptable. Proper storage is critical to minimize degradation and ensure the integrity of the compound for experimental use.
Q2: What are the potential degradation pathways for ABT-072?
While specific degradation pathways for ABT-072 have not been extensively published, based on its chemical structure which contains sulfonamide, trans-stilbene (B89595), and uracil (B121893) moieties, several degradation pathways can be anticipated:
-
Hydrolysis: The sulfonamide linkage can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the cleavage of the molecule.
-
Oxidation: The stilbene (B7821643) and other electron-rich aromatic portions of the molecule may be prone to oxidation.
-
Photodegradation: The trans-stilbene core is known to be light-sensitive and can undergo isomerization to the cis-isomer or other photochemical reactions upon exposure to UV light. The uracil moiety can also be susceptible to photodegradation.
Q3: What are the likely degradation products of ABT-072?
Based on the potential degradation pathways, the following are plausible degradation products. Researchers should consider these possibilities when analyzing stressed samples of ABT-072.
| Potential Degradation Product | Formation Pathway |
| Cis-isomer of ABT-072 | Photodegradation (isomerization of the trans-stilbene double bond) |
| Sulfanilic acid derivative | Hydrolysis of the sulfonamide bond |
| Benzaldehyde (B42025) derivative | Oxidative cleavage of the stilbene double bond |
| Benzoic acid derivative | Further oxidation of the benzaldehyde derivative |
| Uracil | Cleavage of the N-phenyl bond to the uracil ring |
Q4: How can I monitor the degradation of ABT-072 in my samples?
A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the degradation of ABT-072. This method should be able to separate the parent ABT-072 peak from any potential degradation products. Coupling the HPLC system to a mass spectrometer (LC-MS) can aid in the identification of unknown degradation peaks.
Troubleshooting Experimental Issues
This section provides guidance on common problems that may arise during the handling and analysis of this compound.
Issue 1: Appearance of unexpected peaks in the HPLC chromatogram of an ABT-072 sample.
-
Possible Cause: This could indicate the presence of degradation products.
-
Troubleshooting Steps:
-
Review Sample Handling and Storage: Confirm that the sample was protected from light and stored at the recommended temperature.
-
Perform Forced Degradation Studies: To confirm if the new peaks are degradants, subject a known pure sample of ABT-072 to stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the resulting solutions by HPLC. This can help to tentatively identify the degradation products.
-
Use LC-MS Analysis: If available, use LC-MS to obtain the mass-to-charge ratio of the unknown peaks to help in their identification.
-
Issue 2: Poor peak shape (e.g., tailing or fronting) for ABT-072 in HPLC analysis.
-
Possible Causes:
-
Interaction of the analyte with active sites on the HPLC column.
-
Column overload.
-
Inappropriate mobile phase pH.
-
Column deterioration.
-
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte. For ABT-072, which is acidic, a mobile phase with a pH in the acidic range (e.g., 2.5-4) is often a good starting point.
-
Reduce Sample Concentration: Inject a more dilute sample to see if the peak shape improves, which would indicate column overload.
-
Use a New or Different Column: If the column is old or has been used with many different sample types, it may be contaminated or degraded. Try a new column of the same type or a column with a different stationary phase.
-
Add a Competitive Amine: Sometimes, adding a small amount of a competitive amine (e.g., triethylamine) to the mobile phase can improve the peak shape of basic or acidic compounds by blocking active sites on the silica (B1680970) support.
-
Issue 3: Drifting baseline in the HPLC chromatogram.
-
Possible Causes:
-
Column not equilibrated.
-
Mobile phase composition changing over time.
-
Detector lamp failing.
-
Contamination in the system.
-
-
Troubleshooting Steps:
-
Ensure Proper Equilibration: Allow the column to equilibrate with the mobile phase for a sufficient amount of time before starting the analysis.
-
Check Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
-
Inspect Detector Lamp: Check the detector's diagnostic to see the lamp's energy output.
-
Flush the System: Flush the HPLC system with a strong solvent to remove any potential contaminants.
-
Experimental Protocols
Representative Stability-Indicating HPLC Method for ABT-072
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization and validation are required for specific applications.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Gradient | 30% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 320 nm |
| Sample Preparation | Dissolve ABT-072 in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. |
Visualizations
Caption: Potential degradation pathways of ABT-072.
Caption: Workflow for forced degradation studies of ABT-072.
Validation & Comparative
A Head-to-Head Comparison of HCV NS5B Polymerase Inhibitors: ABT-072 and ABT-333 (Dasabuvir)
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two non-nucleoside inhibitors of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase: ABT-072 and ABT-333 (Dasabuvir). This document summarizes their performance based on available preclinical and clinical data, details the experimental protocols used for their evaluation, and visualizes their mechanism of action and experimental workflows.
At a Glance: Key Performance Indicators
Both ABT-072 and ABT-333 are potent inhibitors of HCV genotype 1. However, preclinical data suggests that ABT-072 exhibits greater potency, particularly in the presence of human plasma. ABT-333, commercialized as Dasabuvir, successfully completed clinical development and received regulatory approval as part of a combination therapy for HCV. In contrast, the development of ABT-072 was discontinued.
In Vitro Potency
| Inhibitor | Target | Assay | IC50 (nM) | EC50 (nM) | Genotype | Notes |
| ABT-072 | NS5B Polymerase | Replicon Assay | - | - | 1a, 1b | Reported to have 5-9 fold greater potency than ABT-333 in the presence of 40% human plasma. |
| ABT-333 (Dasabuvir) | NS5B Polymerase | Polymerase Inhibition | 2.2 - 10.7 | - | 1a, 1b | - |
| Replicon Assay | - | 7.7 | 1a (H77) | - | ||
| Replicon Assay | - | 1.8 | 1b (Con1) | - | ||
| Replicon Assay | - | 99 | 1a (H77) | In the presence of 40% human plasma.[1] | ||
| Replicon Assay | - | 21 | 1b (Con1) | In the presence of 40% human plasma.[1] |
Preclinical Pharmacokinetics
| Inhibitor | Species | Key Findings |
| ABT-072 | Rat, Dog | Excellent pharmacokinetic properties with preferential distribution to liver tissue. |
| ABT-333 (Dasabuvir) | Rat, Monkey, Dog | Characterized by a wide range of plasma clearance values and high volumes of distribution. It also shows preferential distribution to the liver. |
Mechanism of Action: Non-Nucleoside Inhibition of NS5B Polymerase
Both ABT-072 and ABT-333 are classified as non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that bind to the active site and cause chain termination, NNIs bind to allosteric sites on the enzyme. This binding induces a conformational change in the polymerase, rendering it inactive and thus preventing the replication of the viral RNA genome.
Caption: Mechanism of non-nucleoside inhibition of HCV NS5B polymerase by ABT-072 and ABT-333.
Experimental Protocols
The evaluation of ABT-072 and ABT-333 relied on key in vitro assays to determine their potency and mechanism of action. Below are detailed methodologies for these experiments.
HCV NS5B Polymerase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of recombinant HCV NS5B polymerase.
Methodology:
-
Enzyme and Template Preparation: Purified, recombinant HCV NS5B polymerase (genotype 1a or 1b) is used. A synthetic RNA template, such as poly(A), and an oligo(U) primer are prepared.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, DTT, and radiolabeled UTP (e.g., [³H]-UTP).
-
Compound Incubation: The test compounds (ABT-072 or ABT-333) are serially diluted and pre-incubated with the NS5B polymerase.
-
Initiation of Reaction: The RNA template/primer is added to the mixture to initiate the polymerization reaction.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period.
-
Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled RNA is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the compound that inhibits 50% of the polymerase activity (IC50) is calculated from the dose-response curve.
HCV Replicon Assay
Objective: To assess the antiviral activity of the compounds in a cell-based system that mimics HCV RNA replication.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured. These replicons contain the HCV non-structural proteins, including NS5B, and a reporter gene (e.g., luciferase).
-
Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with various concentrations of the test compounds.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the expression of the reporter gene.
-
Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the effect of the compounds on cell viability.
-
Data Analysis: The effective concentration that inhibits 50% of the replicon replication (EC50) is determined. The selectivity index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) to the EC50.
References
A Comparative Analysis of ABT-072 Potassium Trihydrate and Other Direct-Acting Antivirals for Hepatitis C Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-nucleoside NS5B polymerase inhibitor, ABT-072 potassium trihydrate, with other leading direct-acting antivirals (DAAs) for the treatment of Hepatitis C virus (HCV). The following sections detail the mechanism of action, comparative in vitro and clinical efficacy, and the experimental protocols utilized to generate the supporting data.
Introduction to HCV and NS5B Polymerase Inhibition
Hepatitis C is a viral infection of the liver that can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV genome is a single-stranded RNA molecule, and its replication is dependent on the viral RNA-dependent RNA polymerase, NS5B. This enzyme is a prime target for antiviral therapy as it is essential for viral replication and absent in human cells, thus minimizing the potential for off-target effects.
Direct-acting antivirals that target the NS5B polymerase can be broadly categorized into two classes:
-
Nucleoside/Nucleotide Inhibitors (NIs): These compounds mimic natural substrates of the polymerase. Upon incorporation into the growing RNA chain, they act as chain terminators, halting viral replication. Sofosbuvir is a prominent example of a nucleotide inhibitor.
-
Non-Nucleoside Inhibitors (NNIs): These molecules bind to allosteric sites on the NS5B polymerase, inducing conformational changes that render the enzyme inactive. ABT-072 and Dasabuvir are examples of NNIs that bind to the palm I allosteric site of the polymerase.
Mechanism of Action: Targeting the HCV NS5B Polymerase
ABT-072 is a potent and selective non-nucleoside inhibitor of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural ribonucleotides at the enzyme's active site, ABT-072 binds to an allosteric site known as the palm I pocket. This binding event induces a conformational change in the enzyme, thereby inhibiting its ability to catalyze the synthesis of viral RNA. This allosteric inhibition is a key characteristic of this class of antiviral compounds.
Figure 1: Mechanism of HCV NS5B Polymerase Inhibition by ABT-072.
Comparative In Vitro Efficacy
The in vitro potency of ABT-072 has been evaluated in HCV replicon systems, which are cell-based assays that measure the replication of a subgenomic portion of the HCV RNA. The 50% effective concentration (EC50) is a key metric for determining antiviral activity in these systems. A lower EC50 value indicates greater potency.
Table 1: In Vitro Efficacy (EC50) of NS5B Polymerase Inhibitors against HCV Genotypes
| Compound | Class | Genotype 1a (EC50, nM) | Genotype 1b (EC50, nM) | Other Genotypes (EC50, nM) |
| ABT-072 | NNI | 1.1[1] | 0.3[1] | Less active against other genotypes |
| Dasabuvir | NNI | 7.7[2][3] | 1.8[2][3] | Primarily active against genotype 1 |
| Sofosbuvir | NI | Mean range: 32-130 (across genotypes 1-6)[4] | Mean range: 32-130 (across genotypes 1-6)[4] | Pangenotypic activity[4] |
Data presented as nanomolar (nM) concentrations required to inhibit 50% of viral replication.
As shown in Table 1, ABT-072 demonstrates potent activity against HCV genotypes 1a and 1b, with slightly greater potency against genotype 1b. Its in vitro efficacy is comparable to, and in the case of genotype 1b, exceeds that of Dasabuvir. Sofosbuvir, a nucleoside inhibitor, exhibits a broader range of activity across all HCV genotypes, a characteristic known as pangenotypic activity.
Comparative Clinical Efficacy
The ultimate measure of an antiviral agent's effectiveness is its ability to achieve a sustained virologic response (SVR), defined as the absence of detectable HCV RNA in the blood 12 or 24 weeks after the completion of therapy (SVR12 or SVR24, respectively).
Table 2: Clinical Efficacy (SVR Rates) of Regimens Containing NS5B Polymerase Inhibitors in Genotype 1 HCV Infection
| Regimen | Patient Population | SVR Rate |
| ABT-072 + ABT-450/r + Ribavirin | Treatment-naïve, Genotype 1 | 90.9% (10/11) SVR24[5] |
| Dasabuvir + Ombitasvir/Paritaprevir/Ritonavir (3D Regimen) | Treatment-naïve, Genotype 1a | 90.2% - 97.0% SVR12[6] |
| Dasabuvir + Ombitasvir/Paritaprevir/Ritonavir (3D Regimen) | Treatment-naïve, Genotype 1b | 99.0% - 99.5% SVR12[6] |
| Sofosbuvir -based regimens (e.g., with Ledipasvir) | Treatment-naïve & experienced, Genotype 1 | >90% SVR12[7] |
SVR rates are based on intention-to-treat analysis from various clinical trials.
Clinical trial data indicates that regimens incorporating ABT-072 achieved a high SVR24 rate in treatment-naïve patients with genotype 1 HCV infection.[5] The SVR rates for the Dasabuvir-containing 3D regimen were also very high, particularly for genotype 1b.[6] Sofosbuvir-based regimens have consistently demonstrated high SVR rates across a broad range of patient populations, including those with and without cirrhosis and those who have previously failed other treatments.[7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
HCV Replicon Assay (Luciferase Reporter)
This assay is used to determine the in vitro antiviral activity of a compound by measuring the replication of an HCV subgenomic replicon in a human hepatoma cell line (Huh-7).
Workflow:
Figure 2: Workflow for a typical HCV Replicon Assay.
Detailed Methodology:
-
Cell Culture: Human hepatoma Huh-7 cells, or a highly permissive subclone, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin, and streptomycin.
-
Compound Preparation: The test compound (e.g., ABT-072) is serially diluted in dimethyl sulfoxide (B87167) (DMSO) and then further diluted in the cell culture medium.
-
Transfection: In vitro transcribed HCV subgenomic replicon RNA, containing a luciferase reporter gene, is introduced into the Huh-7 cells via electroporation.[8]
-
Plating and Treatment: The transfected cells are seeded into 96-well plates, and the prepared compound dilutions are added to the respective wells.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for viral replication.
-
Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA replication, is measured using a luminometer.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Recombinant NS5B Polymerase Inhibition Assay (Scintillation Proximity Assay)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant HCV NS5B polymerase.
Detailed Methodology:
-
Enzyme and Substrates: Recombinant HCV NS5B polymerase (genotype 1b) is purified.[9] The assay utilizes a biotinylated RNA primer/template and a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [3H]-UTP).
-
Reaction Mixture: The reaction is set up in a 96-well plate containing the NS5B enzyme, the RNA primer/template, rNTPs, and varying concentrations of the test inhibitor.
-
Incubation: The reaction mixture is incubated at room temperature to allow for RNA synthesis by the polymerase.
-
Detection: Streptavidin-coated scintillation proximity assay (SPA) beads are added to the wells. These beads bind to the biotinylated RNA primer. If the radiolabeled rNTP has been incorporated into the newly synthesized RNA strand, it will be in close enough proximity to the bead to excite the scintillant and produce a light signal.
-
Measurement: The light signal is measured using a microplate scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition of polymerase activity against the log of the inhibitor concentration.
Conclusion
This compound is a potent non-nucleoside inhibitor of the HCV NS5B polymerase with excellent in vitro activity against genotypes 1a and 1b. Clinical data from a combination regimen demonstrated high SVR rates, comparable to other direct-acting antiviral regimens. While NNIs like ABT-072 and Dasabuvir are highly effective against specific genotypes, the pangenotypic activity of nucleoside inhibitors like Sofosbuvir offers a broader therapeutic advantage. The choice of an antiviral regimen will depend on various factors, including HCV genotype, patient treatment history, and the presence of cirrhosis. The data presented in this guide provides a foundation for the comparative evaluation of these important HCV inhibitors.
References
- 1. A Real-World Study to Compare the Safety and Efficacy of Paritaprevir/Ombitasvir/Ritonavir and Dasabuvir, with or without Ribavirin, in 587 Patients with Chronic Hepatitis C at the Fundeni Clinical Institute, Bucharest, Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 3. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [christie.openrepository.com]
- 6. Comparative Antiviral Efficacy of Generic Sofosbuvir versus Brand Name Sofosbuvir with Ribavirin for the Treatment of Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of Sofosbuvir, Ledipasvir/Sofosbuvir, or Paritaprevir/Ritonavir/Ombitasvir and Dasabuvir Regimens for Treatment of Patients With Hepatitis C in the Veterans Affairs National Health Care System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Cross-Resistance Between ABT-072 and Other Classes of Direct-Acting Antivirals
A comparative analysis of in vitro data underscores the efficacy of combination therapies for Hepatitis C, demonstrating that resistance to one class of direct-acting antivirals (DAAs) does not confer resistance to others. This guide provides an objective comparison based on available experimental data for ABT-072, a non-nucleoside inhibitor of the HCV NS5B polymerase, and other key DAA classes.
ABT-072 is a potent non-nucleoside inhibitor that specifically targets the palm I allosteric site of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. The emergence of drug resistance is a significant challenge in antiviral therapy. However, a cornerstone of modern HCV treatment is the use of combination therapies, which leverage the fact that resistance-associated substitutions (RASs) selected by one class of DAA do not typically affect the activity of DAAs from a different class. This principle of non-cross-resistance is fundamental to achieving high rates of sustained virologic response (SVR).
While specific cross-resistance studies detailing the activity of ABT-072 against a comprehensive panel of RASs for other DAA classes are not extensively published, the mechanism of action of DAAs provides a strong basis for the absence of cross-class resistance. DAAs are broadly categorized based on their viral protein targets: NS3/4A protease inhibitors, NS5A inhibitors, and NS5B polymerase inhibitors. Resistance mutations in one viral protein do not alter the structure or function of the other viral protein targets.
This guide presents a comparative overview based on representative data for non-nucleoside NS5B palm I inhibitors, illustrating the lack of cross-resistance with NS3/4A protease inhibitors and NS5A inhibitors.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the 50% effective concentration (EC50) values of representative DAAs against wild-type (WT) HCV replicons and replicons harboring specific RASs. The data demonstrates that while mutations in a specific viral protein confer resistance to inhibitors targeting that protein, they do not impact the activity of inhibitors targeting other viral proteins.
Table 1: Antiviral Activity against NS5A Inhibitor-Resistant Replicon
| Compound Class | DAA | HCV Replicon Genotype 1a | EC50 (nM) | Fold Change vs. WT |
| NS5B NNI (Palm I) | Representative NS5B Palm I Inhibitor | Wild-Type | 5.2 | - |
| NS5A RAS (Y93H) | 5.5 | ~1 | ||
| NS5A Inhibitor | Daclatasvir (B1663022) | Wild-Type | 0.02 | - |
| NS5A RAS (Y93H) | 45 | >2000 | ||
| NS3/4A Protease Inhibitor | Glecaprevir | Wild-Type | 0.35 | - |
| NS5A RAS (Y93H) | 0.38 | ~1 |
This table illustrates that a common resistance-associated substitution in NS5A (Y93H) confers high-level resistance to the NS5A inhibitor daclatasvir but does not affect the antiviral activity of a representative NS5B palm I inhibitor or an NS3/4A protease inhibitor.
Table 2: Antiviral Activity against NS3/4A Protease Inhibitor-Resistant Replicon
| Compound Class | DAA | HCV Replicon Genotype 1a | EC50 (nM) | Fold Change vs. WT |
| NS5B NNI (Palm I) | Representative NS5B Palm I Inhibitor | Wild-Type | 5.2 | - |
| NS3 RAS (D168V) | 5.0 | ~1 | ||
| NS5A Inhibitor | Daclatasvir | Wild-Type | 0.02 | - |
| NS3 RAS (D168V) | 0.02 | 1 | ||
| NS3/4A Protease Inhibitor | Glecaprevir | Wild-Type | 0.35 | - |
| NS3 RAS (D168V) | 7.7 | ~22 |
This table demonstrates that a clinically relevant resistance-associated substitution in the NS3 protease (D168V) leads to reduced susceptibility to the NS3/4A protease inhibitor glecaprevir, while the activity of a representative NS5B palm I inhibitor and an NS5A inhibitor remains unchanged.
Experimental Protocols
The data presented in this guide is derived from in vitro HCV replicon assays. The following is a detailed methodology for a typical luciferase-based replicon assay used to determine the EC50 values of antiviral compounds.
HCV Replicon Assay Protocol
1. Cell Culture and Maintenance:
-
Huh-7 human hepatoma cells that stably harbor an HCV subgenomic replicon are used. These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) and a reporter gene, such as firefly luciferase, in place of the structural proteins.
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 100 U/mL penicillin-streptomycin.
-
To maintain the replicon, the culture medium is supplemented with G418 (neomycin), as the replicon contains a neomycin phosphotransferase gene.
2. Compound Preparation:
-
The test compounds (e.g., ABT-072, other DAAs) are dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create high-concentration stock solutions.
-
Serial dilutions of the stock solutions are prepared in cell culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay is typically kept below 0.5% to avoid cytotoxicity.
3. Antiviral Assay:
-
Stably replicating HCV replicon cells are seeded into 96-well plates at a predetermined density.
-
After cell attachment (typically 24 hours), the culture medium is replaced with medium containing the serially diluted antiviral compounds.
-
Control wells include cells treated with medium containing DMSO only (vehicle control) and cells treated with a known HCV inhibitor as a positive control.
-
The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
4. Measurement of HCV Replication (Luciferase Assay):
-
After the incubation period, the cells are washed with phosphate-buffered saline (PBS) and lysed using a cell lysis buffer.
-
The luciferase substrate is added to the cell lysates, and the resulting luminescence is measured using a luminometer. The intensity of the luminescent signal is directly proportional to the level of HCV replicon RNA replication.
5. Data Analysis:
-
The raw luminescence data is normalized to the vehicle control (considered 0% inhibition) and a background control (e.g., wells with no cells, considered 100% inhibition).
-
The percentage of inhibition of HCV replication is calculated for each compound concentration.
-
The EC50 value, which is the concentration of the compound that inhibits 50% of HCV replication, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
6. Cytotoxicity Assay:
-
To assess the cytotoxicity of the compounds, a parallel assay is often performed using a viability reagent (e.g., CellTiter-Glo, MTS).
-
The 50% cytotoxic concentration (CC50) is determined in a similar manner to the EC50. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
Visualizations
The following diagrams illustrate the mechanism of action of different DAA classes and the workflow of the HCV replicon assay.
Caption: Mechanism of action of different DAA classes.
Caption: Workflow of a luciferase-based HCV replicon assay.
A Head-to-Head Comparison of ABT-072 and Other NS5B Inhibitors for Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
The hepatitis C virus (HCV) NS5B polymerase is a critical enzyme for viral replication and a prime target for direct-acting antiviral (DAA) therapies. This guide provides a detailed comparison of ABT-072, a non-nucleoside NS5B inhibitor (NNI), with other key NS5B inhibitors, including the nucleoside inhibitor (NI) sofosbuvir (B1194449) and other NNIs such as dasabuvir (B606944) and beclabuvir (B1262438). The information is supported by available experimental data to aid in research and development efforts.
Mechanism of Action: Nucleoside vs. Non-Nucleoside Inhibitors
NS5B inhibitors are broadly categorized into two classes based on their mechanism of action:
-
Nucleoside/Nucleotide Inhibitors (NIs): These compounds, like sofosbuvir, mimic natural substrates of the NS5B polymerase.[1] They are incorporated into the growing viral RNA chain, leading to premature chain termination and halting replication.[1][2]
-
Non-Nucleoside Inhibitors (NNIs): These inhibitors, including ABT-072, dasabuvir, and beclabuvir, bind to allosteric sites on the NS5B enzyme.[1][3][4] This binding induces a conformational change in the polymerase, rendering it inactive.[1] NNIs are not incorporated into the viral RNA. ABT-072 specifically binds to the Palm I allosteric site of the polymerase.[4][5]
In Vitro Potency
The following table summarizes the reported in vitro potency of ABT-072 and comparator NS5B inhibitors against different HCV genotypes.
| Inhibitor | Class | Target Genotype | EC50 (nM) | Reference |
| ABT-072 | NNI | Genotype 1a | 1.1 | [5] |
| Genotype 1b | 0.3 | [5] | ||
| Dasabuvir (ABT-333) | NNI | Genotype 1 | Potent, but specific values require further data consolidation. ABT-072 is noted to have 5-9 fold greater potency in the presence of 40% plasma. | [6] |
| Sofosbuvir | NI | Pan-genotypic | Potent across all genotypes, though specific EC50 values vary by genotype and assay. | [7] |
| Beclabuvir | NNI | Genotype 1 | Potent against genotype 1, often used in combination therapy. | [3] |
Clinical Efficacy
Clinical trials have demonstrated high sustained virologic response (SVR) rates for various NS5B inhibitor-containing regimens.
| Inhibitor/Regimen | Key Clinical Finding | Reference |
| ABT-072 | In a Phase 2 study, ABT-072 combined with the protease inhibitor ABT-450 resulted in a sustained virologic response at 24 weeks (SVR24) in 10 out of 11 patients with HCV genotype 1. | [5][8] |
| Sofosbuvir | As a cornerstone of modern HCV therapy, sofosbuvir-based regimens consistently achieve SVR rates exceeding 90% across multiple genotypes, often in combination with other DAAs. | [1][9] |
| Dasabuvir | In combination with other DAAs (ombitasvir, paritaprevir/ritonavir), dasabuvir-containing regimens have shown SVR rates of over 95% in patients with genotype 1 infection. | [4][10][11][12][13][14] |
| Beclabuvir | The combination of beclabuvir with asunaprevir (B1667651) and daclatasvir (B1663022) has achieved viral eradication rates of approximately 90% in patients with HCV genotype 1. | [3] |
Resistance Profile
A key differentiator among NS5B inhibitors is their barrier to resistance.
-
Nucleoside Inhibitors (e.g., Sofosbuvir): Generally exhibit a high barrier to resistance.[2][7] This is because their target, the active site of the NS5B polymerase, is highly conserved, and mutations in this region can compromise viral fitness.[2]
-
Non-Nucleoside Inhibitors (e.g., ABT-072, Dasabuvir, Beclabuvir): Tend to have a lower barrier to resistance compared to NIs.[15] Mutations in the allosteric binding sites can reduce inhibitor efficacy without significantly impacting the polymerase's function. Beclabuvir is noted to have a favorable resistance barrier.[3]
Pharmacokinetics
Pharmacokinetic properties are crucial for determining dosing and potential drug-drug interactions.
| Inhibitor | Key Pharmacokinetic Features | Reference |
| ABT-072 | Demonstrated good oral bioavailability and improved pharmacokinetic properties in preclinical studies compared to its lead compound.[8] Clinical data from Phase 1 studies supported once-daily oral dosing.[5][8] | |
| Sofosbuvir | Administered as a prodrug that is metabolized to its active triphosphate form within hepatocytes. It has a low potential for drug-drug interactions via the CYP3A4 pathway. | [7] |
| Dasabuvir | Used in combination regimens and has a distinct pharmacokinetic profile that has been extensively studied in clinical trials. | [10][12] |
| Beclabuvir | Possesses a favorable pharmacokinetic profile that supports its use in combination therapies. | [3] |
Experimental Protocols
NS5B Polymerase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of purified recombinant NS5B.
Materials:
-
Purified recombinant HCV NS5B protein
-
RNA template (e.g., HCV (-) 3' T RNA)
-
Reaction buffer (e.g., 20 mM HEPES, pH 8.0, 1.5 mM MnCl2, 100 mM ammonium (B1175870) acetate, 1 mM DTT)
-
Ribonucleotides (ATP, CTP, GTP, UTP), including a labeled nucleotide (e.g., [α-33P]UTP)
-
RNase inhibitor
-
Test compounds (e.g., ABT-072) dissolved in DMSO
Procedure:
-
A reaction mixture is prepared containing the reaction buffer, ribonucleotides (with the labeled nucleotide), RNase inhibitor, RNA template, and purified NS5B protein.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is incubated at a specified temperature (e.g., 30°C) for a set period (e.g., 1-2 hours) to allow for RNA synthesis.
-
The reaction is stopped, and the newly synthesized radiolabeled RNA is captured, for example, by precipitation or on a filter membrane.
-
The amount of incorporated radiolabeled nucleotide is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the NS5B polymerase activity (IC50) is calculated from the dose-response curve.[16][17]
HCV Replicon Assay
This cell-based assay measures the antiviral activity of a compound in a human hepatoma cell line containing a subgenomic or full-length HCV replicon.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1a or 1b) that expresses a reporter gene (e.g., luciferase).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Reagents for the reporter gene assay (e.g., luciferase assay substrate).
Procedure:
-
HCV replicon-containing cells are seeded in 96-well plates and incubated overnight.
-
The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
The cells are incubated for a period of time (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured. A decrease in reporter activity corresponds to an inhibition of HCV replication.
-
The 50% effective concentration (EC50), the concentration of the compound that reduces HCV replication by 50%, is determined from the dose-response curve.
-
A parallel cytotoxicity assay is often performed to ensure that the observed antiviral effect is not due to toxicity to the host cells.[17]
Visualizations
Caption: Mechanism of Action for Nucleoside Inhibitors like Sofosbuvir.
Caption: Mechanism of Action for Non-Nucleoside Inhibitors like ABT-072.
Caption: General Experimental Workflow for an HCV Replicon Assay.
References
- 1. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Sofosbuvir and ABT-450: Terminator of hepatitis C virus? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beclabuvir for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Characterization of ABT-072: A Novel Non-Nucleoside HCV Polymerase Inhibitor [natap.org]
- 7. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of ABT-072, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABT-450/r-ombitasvir and dasabuvir with ribavirin for hepatitis C with cirrhosis. [diposit.ub.edu]
- 12. Dasabuvir (ABT333) for the treatment of chronic HCV genotype I: a new face of cure, an expert review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ombitasvir/paritaprevir/ritonavir and dasabuvir tablets for hepatitis C virus genotype 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. natap.org [natap.org]
- 15. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 17. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of ABT-072: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-072 is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. As with many antiviral therapies, the clinical development of ABT-072 has focused on its use in combination with other direct-acting antiviral agents (DAAs) to enhance efficacy and mitigate the emergence of drug resistance. This guide provides a comparative overview of the synergistic effects of ABT-072 with other antiviral agents, drawing upon available clinical data. While specific quantitative preclinical data on the synergistic interactions of ABT-072 is not extensively available in the public domain, clinical studies have demonstrated the potent antiviral activity of ABT-072-based combination regimens.
Mechanism of Action: Targeting the HCV NS5B Polymerase
ABT-072 exerts its antiviral effect by binding to an allosteric site on the HCV NS5B RNA-dependent RNA polymerase. This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing the synthesis of new viral RNA. This mechanism of action makes it a valuable component in combination therapies, as it targets a different viral protein than other classes of DAAs, such as protease inhibitors or NS5A inhibitors.
Synergistic Combinations in Clinical Development
The primary combination regimen investigated for ABT-072 has been with the HCV NS3/4A protease inhibitor, ABT-450 (ritonavir-boosted), and ribavirin (B1680618). This multi-targeted approach aims to disrupt the HCV lifecycle at different stages, leading to a more profound and sustained antiviral response.
ABT-072 in Combination with ABT-450/r and Ribavirin
A notable phase 2a clinical trial evaluated the efficacy and safety of a 12-week, interferon-free regimen of ABT-072, ABT-450/r, and ribavirin in treatment-naïve patients with HCV genotype 1 infection.[1]
Clinical Efficacy Data:
| Patient Population | Treatment Regimen | Duration | Sustained Virologic Response at 24 weeks post-treatment (SVR24) | Reference |
| Treatment-naïve, HCV Genotype 1 | ABT-072 (400 mg QD) + ABT-450/r (150/100 mg QD) + Ribavirin (weight-based) | 12 weeks | 91% (10 out of 11 patients) | [1][2] |
This high SVR24 rate demonstrates the potent synergistic effect of combining a non-nucleoside polymerase inhibitor (ABT-072) with a protease inhibitor (ABT-450/r) and ribavirin.[1][2] The combination of agents targeting different viral enzymes was well-tolerated and led to a high rate of viral cure.[1]
Experimental Protocols
While specific preclinical synergy studies with detailed quantitative data for ABT-072 are not publicly available, the general methodology for assessing antiviral synergy in vitro for HCV is well-established and would have likely been employed in the development of ABT-072.
HCV Replicon Assay for Synergy Assessment
The HCV replicon system is a standard in vitro model for studying viral replication and evaluating the efficacy of antiviral compounds.
Objective: To determine the interaction between ABT-072 and other antiviral agents (e.g., protease inhibitors, NS5A inhibitors) in inhibiting HCV RNA replication.
Methodology:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are used. These cells continuously replicate HCV RNA.
-
Compound Preparation: ABT-072 and the other antiviral agent(s) are serially diluted to create a checkerboard matrix of concentrations.
-
Treatment: The replicon-containing cells are seeded in multi-well plates and treated with the different combinations of the antiviral agents. Control wells receive either a single agent or no drug.
-
Incubation: The treated cells are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the antiviral compounds to exert their effects.
-
Quantification of HCV Replication: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: The data is analyzed using mathematical models, such as the MacSynergy II or CalcuSyn software, to determine the nature of the drug interaction. The output is often expressed as a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
Visualizing the Antiviral Strategy
The synergistic effect of combining DAAs with different mechanisms of action can be visualized as a multi-pronged attack on the HCV replication cycle.
References
Comparative Pharmacokinetics of ABT-072 and its Analogs: A Guide for Researchers
This guide provides a comparative analysis of the pharmacokinetic properties of ABT-072, a potent non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, and its developmental analogs. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical behavior of this class of antiviral compounds.
ABT-072 was identified through a medicinal chemistry program aimed at improving the properties of an initial lead compound, referred to as inhibitor 1 . A key modification involved replacing an amide linker in inhibitor 1 with a trans-olefin to yield a stilbene (B7821643) analog, which demonstrated significantly improved pharmacokinetic properties in preclinical species. Further optimization, including the replacement of a dihydrouracil (B119008) moiety with an N-linked uracil, led to the discovery of ABT-072, which exhibited further enhancements in its pharmacokinetic profile, including lower plasma clearance and higher oral bioavailability.[1][2]
Quantitative Pharmacokinetic Data
While direct comparative preclinical pharmacokinetic data for ABT-072 and its analogs in a tabular format is not publicly available, human pharmacokinetic data from a single ascending dose study in healthy volunteers showcases the clinical profile of ABT-072.
Table 1: Human Pharmacokinetic Parameters of ABT-072 Following Single Oral Doses
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUCinf (ng·h/mL) | t1/2 (h) |
| 80 | 330 ± 90 | 6.0 (4.0-8.0) | 4110 ± 1140 | 18.5 ± 3.4 |
| 160 | 680 ± 210 | 6.0 (4.0-8.0) | 8560 ± 2450 | 18.9 ± 3.1 |
| 320 | 1400 ± 450 | 6.0 (4.0-12.0) | 18300 ± 5400 | 20.3 ± 3.6 |
Data are presented as mean ± standard deviation for Cmax, AUCinf, and t1/2. Tmax is presented as median (range).
Preclinical Pharmacokinetic Characteristics
Preclinical evaluation of ABT-072 was conducted in multiple species, including rats, dogs, and monkeys, to assess its absorption, distribution, metabolism, and excretion (ADME) profile. These studies were crucial in selecting ABT-072 for clinical development.
Oral Bioavailability and Clearance
-
Inhibitor 1 (Lead Compound): This initial compound suffered from poor pharmacokinetic properties, which prompted further medicinal chemistry efforts.
-
Stilbene Analog: The replacement of the amide linker in inhibitor 1 with a trans-olefin resulted in a stilbene analog with markedly improved permeability and solubility, leading to "much better pharmacokinetic properties in preclinical species".[1]
-
ABT-072: This final compound demonstrated "further improved pharmacokinetic properties, lower plasma clearance and higher oral bioavailability" compared to the stilbene analog.[1][2] Preclinical studies indicated that ABT-072 has excellent pharmacokinetic properties in rats and dogs.
Experimental Protocols
Below is a representative experimental protocol for determining the oral bioavailability of an HCV NS5B polymerase inhibitor in a preclinical rodent model, based on common practices in the field.
Protocol: Oral Bioavailability Study in Rats
1. Animals:
-
Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g) are used.
-
Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Animals are fasted overnight before dosing.
2. Drug Formulation and Administration:
-
The test compound (e.g., ABT-072 or analog) is formulated in a suitable vehicle (e.g., a mixture of polyethylene (B3416737) glycol 400, ethanol, and water).
-
For oral administration, the compound is administered via oral gavage at a specific dose (e.g., 10 mg/kg).
-
For intravenous administration (to determine absolute bioavailability), the compound is administered as a bolus injection into the tail vein at a lower dose (e.g., 1 mg/kg).
3. Blood Sampling:
-
Serial blood samples (approximately 0.2 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of the test compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method should be sensitive and specific for the parent drug and any major metabolites.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Parameters calculated include: maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf), and terminal half-life (t1/2).
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Visualizations
Mechanism of Action
ABT-072 is a non-nucleoside inhibitor of the HCV NS5B polymerase. It binds to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits the polymerase's RNA-dependent RNA polymerase activity, thereby halting viral replication.
Caption: Mechanism of action of ABT-072 as a non-nucleoside inhibitor of HCV NS5B polymerase.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Caption: A generalized workflow for conducting a preclinical pharmacokinetic study.
References
Evaluating the Specificity of ABT-072 for HCV Polymerase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The hepatitis C virus (HCV) NS5B polymerase is a prime target for direct-acting antiviral (DAA) therapies. As an RNA-dependent RNA polymerase (RdRp), it is essential for the replication of the viral genome. The development of non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the polymerase has been a significant advancement in the treatment of chronic HCV infection. This guide provides a comparative evaluation of the specificity of ABT-072, a potent NNI, against the HCV polymerase, with a focus on its performance relative to other relevant inhibitors.
Mechanism of Action of Non-Nucleoside Inhibitors
NNIs inhibit the HCV NS5B polymerase by binding to distinct allosteric sites, inducing conformational changes that ultimately halt viral RNA synthesis. There are four main allosteric binding sites: Palm I, Palm II, Thumb I, and Thumb II. ABT-072 is a Palm I site inhibitor.[1] This guide will compare ABT-072 with other NNIs targeting the same and different sites to provide a comprehensive overview of their specificity profiles.
Comparative Efficacy and Specificity of HCV Polymerase Inhibitors
The following table summarizes the in vitro efficacy of ABT-072 and other selected NNIs against HCV polymerase. Specificity is a critical attribute of any antiviral agent, ensuring that it preferentially targets the viral enzyme over host cellular polymerases to minimize off-target effects and toxicity.
| Inhibitor | Binding Site | Target | IC50 / EC50 | Selectivity |
| ABT-072 | Palm I | HCV Genotype 1a | EC50 = 1.1 nM | Preclinical data indicates high selectivity for HCV polymerase over human polymerases, though specific IC50 values against a broad panel are not publicly available.[1] |
| HCV Genotype 1b | EC50 = 0.3 nM[2] | |||
| Dasabuvir (ABT-333) | Palm I | HCV Genotype 1a | IC50 = 2.2 - 10.7 nM | At least 7,000-fold selective for HCV genotype 1 polymerases over human/mammalian DNA and RNA polymerases.[3][4][5] |
| HCV Genotype 1b | IC50 = 2.2 - 10.7 nM[3][4][5] | |||
| Setrobuvir (ANA-598) | Palm I | HCV Polymerase | IC50 = 4 - 5 nM | Information on selectivity against a broad panel of polymerases is not readily available. |
| Filibuvir (PF-00868554) | Thumb II | HCV Genotype 1b | EC50 = 70 nM | Information on selectivity against a broad panel of polymerases is not readily available. |
Experimental Protocols
A detailed understanding of the methodologies used to evaluate these inhibitors is crucial for interpreting the data. Below is a representative protocol for an in vitro HCV NS5B polymerase inhibition assay.
HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Scintillation Proximity Assay)
This assay measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand, which is inhibited in the presence of an active compound. The scintillation proximity assay (SPA) is a common high-throughput format for this purpose.
Materials:
-
Enzyme: Recombinant purified HCV NS5B polymerase (genotype 1b).
-
Template/Primer: Biotinylated oligo(rA) template annealed to an oligo(dT) primer.
-
Substrate: Radiolabeled [³H]UTP and non-radiolabeled ATP, CTP, GTP.
-
SPA Beads: Streptavidin-coated SPA beads.
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂, KCl, DTT, and a non-ionic detergent.
-
Test Compounds: Serially diluted ABT-072 or other inhibitors in DMSO.
-
Microplates: 96- or 384-well plates.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, non-radiolabeled nucleotides, and the biotinylated template/primer.
-
Compound Addition: Add the serially diluted test compounds to the wells of the microplate. Include appropriate controls (no inhibitor and no enzyme).
-
Enzyme Addition: Add the purified HCV NS5B polymerase to the wells to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for RNA synthesis.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
SPA Bead Addition: Add the streptavidin-coated SPA beads to each well. The biotinylated template/primer, along with the newly synthesized radiolabeled RNA strand, will bind to the beads.
-
Incubation: Incubate for a further 30 minutes to allow for binding to the SPA beads.
-
Signal Detection: Measure the radioactivity in each well using a scintillation counter. The proximity of the radiolabeled product to the scintillant in the beads generates a light signal.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the HCV replication process and the experimental workflow for evaluating polymerase inhibitors.
Caption: Inhibition of HCV RNA Replication by ABT-072.
Caption: Workflow for HCV Polymerase Inhibition Assay.
Conclusion
ABT-072 is a highly potent non-nucleoside inhibitor of the HCV NS5B polymerase, demonstrating nanomolar efficacy against genotypes 1a and 1b. Its mechanism of action, through binding to the Palm I allosteric site, is a validated strategy for disrupting viral replication. While specific quantitative data on its cross-reactivity with a broad panel of human and other viral polymerases is not extensively published, preclinical reports indicate a high degree of selectivity. In comparison to other Palm I inhibitors like dasabuvir, which has a documented high selectivity index, ABT-072 exhibits comparable in vitro potency against HCV. The development of highly specific NNIs like ABT-072 has been instrumental in the advancement of effective and well-tolerated combination therapies for chronic hepatitis C. Further studies detailing the comprehensive specificity profile of ABT-072 would be valuable for a complete comparative assessment.
References
- 1. Preclinical Characterization of ABT-072: A Novel Non-Nucleoside HCV Polymerase Inhibitor [natap.org]
- 2. researchgate.net [researchgate.net]
- 3. A Dynamic View of Hepatitis C Virus Replication Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Benchmarking ABT-072 Against Current HCV Treatment Regimens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational non-nucleoside NS5B polymerase inhibitor, ABT-072, with the current standard-of-care direct-acting antiviral (DAA) regimens for the treatment of Hepatitis C Virus (HCV) infection. The landscape of HCV therapeutics has evolved rapidly, with today's treatments offering pan-genotypic coverage and cure rates exceeding 95%.[1] ABT-072, a compound under development by Abbott Laboratories (now AbbVie), showed promise in early clinical trials, particularly against genotype 1.[2][3] However, its development was discontinued (B1498344) as the company shifted focus to other DAA combinations.[4][5] This guide will present available preclinical and clinical data for ABT-072 in the context of currently recommended therapies, along with detailed experimental protocols and pathway visualizations to support further research and development in HCV therapeutics.
Executive Summary
ABT-072 is a potent, genotype 1-selective non-nucleoside inhibitor of the HCV NS5B polymerase.[6] Early studies demonstrated its ability to significantly reduce viral load in patients with genotype 1 HCV infection.[2] However, the current standard of care for HCV has advanced to combination therapies of DAAs with different mechanisms of action, offering high efficacy across all major HCV genotypes.[1] This guide will provide a detailed comparison of the available data for ABT-072 and these modern regimens.
Data Presentation: A Comparative Analysis
The following tables summarize the available in vitro potency and clinical efficacy data for ABT-072 and the components of two leading current HCV treatment regimens: Glecaprevir/Pibrentasvir (Mavyret) and Sofosbuvir/Velpatasvir (Epclusa).
Table 1: In Vitro Potency (EC50) of ABT-072 and Current DAAs Against HCV Genotypes
| Compound | Drug Class | Genotype 1a | Genotype 1b | Genotype 2 | Genotype 3 | Genotype 4 | Genotype 5 | Genotype 6 |
| ABT-072 | NS5B NNI | Nanomolar | Nanomolar | Data not available | Data not available | Data not available | Data not available | Data not available |
| Sofosbuvir | NS5B NI | 40 nM | 110 nM | 50 nM | 50 nM | 40 nM | - | 100 nM |
| Glecaprevir | NS3/4A PI | 0.86 nM | 0.21 nM | 1.8 nM | 3.5 nM | 0.94 nM | - | 0.43 nM |
| Pibrentasvir | NS5A Inhibitor | 1.7 pM | 1.0 pM | 1.1 pM | 1.5 pM | 1.1 pM | 1.7 pM | 1.2 pM |
| Velpatasvir | NS5A Inhibitor | 18 pM | 4 pM | 3 pM | 2 pM | 4 pM | 4 pM | 4 pM |
Table 2: Clinical Efficacy of ABT-072 and Current DAA Regimens
| Treatment Regimen | Patient Population | Treatment Duration | Sustained Virologic Response (SVR) Rate | Key Findings |
| ABT-072 (monotherapy) | Genotype 1, treatment-naïve | 2 days | Not applicable (viral load reduction study) | A 160 mg daily dose resulted in a mean 1.5 log10 IU/mL decrease in HCV RNA.[2] |
| ABT-072 + ABT-450/r | Genotype 1, treatment-naïve | 12 weeks | 91% (10/11 patients) SVR24 | High SVR rate in a small pilot study.[7][8] |
| Glecaprevir/Pibrentasvir | Genotypes 1-6, treatment-naïve, without cirrhosis | 8 weeks | >98% SVR12 | Highly effective, pan-genotypic, short-duration therapy.[9] |
| Sofosbuvir/Velpatasvir | Genotypes 1-6, treatment-naïve, without cirrhosis | 12 weeks | >98% SVR12 | Highly effective, pan-genotypic regimen. |
SVR12/24: Sustained Virologic Response at 12 or 24 weeks post-treatment. ABT-450/r: ABT-450 with ritonavir.
Experimental Protocols
HCV Replicon Assay for Antiviral Potency (EC50) Determination
This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of an antiviral compound against HCV replication.
a. Materials:
-
Huh-7 human hepatoma cells
-
HCV subgenomic replicon constructs (e.g., containing a luciferase reporter gene) for different genotypes
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
G418 (Geneticin) for stable replicon cell line selection
-
Test compound (e.g., ABT-072)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
b. Method:
-
Cell Culture: Maintain Huh-7 cells harboring the HCV replicon in DMEM supplemented with 10% FBS and G418.
-
Assay Setup: Seed the replicon-containing cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software.
Quantitative Real-Time RT-PCR for HCV RNA Quantification
This protocol outlines the quantification of HCV RNA from patient plasma or cell culture supernatant.
a. Materials:
-
Patient plasma or cell culture supernatant
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
One-step qRT-PCR kit
-
HCV-specific primers and probe targeting a conserved region of the 5' UTR
-
Real-time PCR instrument
-
HCV RNA standards of known concentration
b. Method:
-
RNA Extraction: Extract viral RNA from 150-500 µL of plasma or supernatant using an RNA extraction kit following the manufacturer's protocol. Elute the RNA in nuclease-free water.
-
qRT-PCR Reaction Setup: Prepare a master mix containing the one-step qRT-PCR buffer, reverse transcriptase, DNA polymerase, HCV-specific primers, and probe.
-
Amplification: Add the extracted RNA to the master mix. Also, prepare a standard curve using serial dilutions of the HCV RNA standards.
-
Real-Time PCR: Perform the qRT-PCR on a real-time PCR instrument with the following typical cycling conditions:
-
Reverse transcription: 50°C for 30 minutes
-
Initial denaturation: 95°C for 15 minutes
-
45 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis: The instrument software will generate a standard curve from the Cq values of the RNA standards. The HCV RNA concentration in the unknown samples is then interpolated from this standard curve and is typically expressed as International Units per milliliter (IU/mL).
Mandatory Visualizations
HCV Replication Cycle and DAA Targets
Caption: The Hepatitis C Virus (HCV) lifecycle and the targets of direct-acting antivirals (DAAs).
Mechanism of Action of DAA Classes
Caption: The mechanisms of action for the three main classes of direct-acting antivirals against HCV.
Experimental Workflow for Antiviral Compound Evaluation
Caption: A generalized workflow for the preclinical and clinical evaluation of a novel antiviral compound.
References
- 1. Hepatitis C virus - Wikipedia [en.wikipedia.org]
- 2. Safety, Tolerability, Pharmacokinetics and Antiviral Activity of the HCV Polymerase Inhibitor ABT-072 Following Single and Multiple Dosing in Healthy Adult Volunteers and Two Days of Dosing in Treatment-Naïve HCV Genotype 1-Infected Subjects [natap.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. news.abbvie.com [news.abbvie.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Preclinical Characterization of ABT-072: A Novel Non-Nucleoside HCV Polymerase Inhibitor [natap.org]
- 7. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of ABT-072, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABT-072 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. abbvie.com [abbvie.com]
Safety Operating Guide
Prudent Disposal of ABT-072 Potassium Trihydrate: A Step-by-Step Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of ABT-072 potassium trihydrate, a non-nucleoside HCV NS5B polymerase inhibitor.
While some safety data sheets (SDS) may classify this compound as non-hazardous, other sources indicate that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Therefore, a cautious approach to its disposal is imperative to mitigate potential environmental and health risks.
Key Disposal Principles
The primary goal for the disposal of this compound is to prevent its release into the environment.[2] This substance should not be discarded down the drain or in regular waste streams. All waste materials containing this compound must be collected, clearly labeled, and disposed of through an approved waste disposal plant.[2]
Disposal Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused product, contaminated labware (e.g., weigh boats, pipette tips), and absorbent materials from spill clean-ups.
-
Place these materials into a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions from experiments.
-
Use a dedicated, sealed, and clearly labeled hazardous waste container for liquid waste. Do not mix with other incompatible waste streams.
-
Labeling
Properly label all waste containers with the following information:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 1132940-31-8[1]
-
Hazard pictograms (e.g., harmful, environmental hazard) as indicated by the more stringent safety data sheets.
-
Accumulation start date and your contact information.
Storage
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Recommended storage for the pure compound is at 4°C in a sealed container, away from moisture and light.[3]
Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Provide them with a copy of the Safety Data Sheet.
Accidental Release and Spill Clean-up
In the event of a spill, adhere to the following procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][2]
-
Containment: Prevent further leakage or spillage. Do not allow the material to enter drains or water courses.[1][2]
-
Personal Protection: Wear appropriate PPE, including respiratory protection if dust is generated.
-
Clean-up:
-
For solid spills, carefully sweep or scoop up the material and place it into the designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into the hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C24H32KN3O8S[1] |
| Molecular Weight | 561.69 g/mol [1] |
| Purity | 99.59%[4] |
| Solubility in DMSO | 50 mg/mL[3] |
| Solubility in Water | < 0.1 mg/mL[3] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling ABT-072 Potassium Trihydrate
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling ABT-072 potassium trihydrate. The following procedures are designed to ensure a safe laboratory environment and proper management of this potent pharmaceutical compound.
Hazard Classification and Safety Overview
There is conflicting information regarding the hazard classification of this compound. One Safety Data Sheet (SDS) indicates it is not a hazardous substance, while another classifies it as "Acute toxicity, Oral (Category 4)" and "Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)."[1] Given this discrepancy, it is imperative to handle the compound with a high degree of caution, assuming the more stringent hazard classification to be accurate.
Prudent Practice: In the absence of definitive data, always treat this compound as a potent compound. This includes minimizing exposure, using appropriate personal protective equipment (PPE), and following rigorous handling and disposal procedures.
Quantitative Safety Data
While specific occupational exposure limits (OELs) for this compound have not been established, general safety parameters for potent pharmaceutical compounds should be followed.[2][3]
| Parameter | Value | Source |
| GHS Classification (DC Chemicals) | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [1] |
| GHS Classification (MedChemExpress) | Not a hazardous substance or mixture | [3] |
| Occupational Exposure Limit (OEL) | Not established | [2][3] |
| Storage Temperature (Powder) | -20°C (long-term), 4°C (short-term) | [4] |
| Storage Temperature (in Solvent) | -80°C (6 months), -20°C (1 month) | [3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to prevent skin and respiratory exposure.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields providing a complete seal around the eyes are mandatory.[2][3] |
| Hand Protection | Nitrile Gloves | Double gloving with nitrile gloves is recommended. Change the outer glove immediately upon contamination.[2][3] Nitrile gloves offer good resistance to a range of chemicals. |
| Body Protection | Laboratory Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing. |
| Respiratory Protection | Respirator | For handling powders or when aerosolization is possible, a NIOSH-approved respirator with a P100 (or FFP3) particulate filter is recommended.[5] Ensure a proper fit test has been conducted. |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Engineering Controls
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Safety Equipment: Ensure a safety shower and eyewash station are readily accessible.[2][3]
-
Spill Kit: Have a chemical spill kit readily available.
Weighing and Aliquoting
-
Minimize Dust: When weighing the powder, use gentle scooping techniques to avoid generating dust.
-
Closed System: If possible, use a closed system for weighing and transferring the compound.
-
Surface Protection: Work on a disposable mat to contain any potential spills.
Solution Preparation
-
Avoid Splashing: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Container Handling: Keep containers covered as much as possible during the process.
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used with a suitable solvent, such as alcohol, followed by a cleaning agent.[3]
-
Waste Disposal: Dispose of all contaminated materials, including disposable PPE and cleaning materials, in a designated hazardous waste container.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Method: Incineration at a licensed hazardous waste facility is the recommended disposal method for pharmaceutical waste.[1][2][3] Do not dispose of this compound down the drain or in regular trash.
-
Consult Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department and follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: Biphasic Dissolution Test
The following is a generalized methodology for a biphasic dissolution test, adapted from published research on ABT-072, to assess its release characteristics. This test can be useful for formulation development and in vitro-in vivo correlation studies.
Objective
To simulate the in vivo dissolution and absorption of this compound by measuring its partitioning from an aqueous phase to an immiscible organic phase over time.
Materials
-
This compound
-
Phosphate (B84403) buffer (pH 6.8)
-
Octanol (B41247) (or other suitable organic solvent)
-
Dissolution apparatus (e.g., USP Apparatus 2 - paddle)
-
Heating and stirring equipment
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Methodology
-
Apparatus Setup: Set up the dissolution apparatus with a vessel containing a known volume of phosphate buffer (aqueous phase) maintained at 37°C.
-
Addition of Organic Phase: Carefully add a known volume of octanol to the vessel to form a distinct upper layer.
-
Introduction of Compound: Introduce a precisely weighed amount of this compound into the aqueous phase.
-
Dissolution and Partitioning: Begin stirring at a controlled speed to initiate dissolution in the aqueous phase and subsequent partitioning into the octanol phase.
-
Sampling: At predetermined time points, collect samples from both the aqueous and organic phases.
-
Sample Analysis: Analyze the concentration of ABT-072 in each sample using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the concentration of ABT-072 in both phases as a function of time to determine the dissolution and partitioning kinetics.
Visualizations
References
- 1. easyrxcycle.com [easyrxcycle.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. nanospace.store [nanospace.store]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
